tert-Butyl diethylphosphonoacetate
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
tert-butyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-16(12,14-7-2)8-9(11)15-10(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGNISFSSLEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)OC(C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378639 | |
| Record name | tert-Butyl diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27784-76-5 | |
| Record name | tert-Butyl diethylphosphonoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl Diethylphosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | t-Butyl diethyl phosphonoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of tert-butyl diethylphosphonoacetate (B8399255). A workhorse reagent in modern organic synthesis, its primary utility lies in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of α,β-unsaturated esters. This document consolidates its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and application, serving as a critical resource for professionals in chemical research and drug development.
Chemical Identity and Physicochemical Properties
tert-Butyl diethylphosphonoacetate, also known by its IUPAC name tert-butyl 2-(diethoxyphosphoryl)acetate, is a colorless to light yellow liquid.[1] It is an organophosphorus compound featuring a phosphonate (B1237965) group and a tert-butyl ester. Its linear formula is (C₂H₅O)₂P(O)CH₂CO₂C(CH₃)₃.
The molecular structure of this compound is visualized below:
Caption: 2D structure of this compound.
Quantitative data and physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | tert-butyl 2-diethoxyphosphorylacetate | [2] |
| Synonyms | Diethyl (Boc-methyl)phosphonate, Diethyl tert-butoxycarbonylmethanephosphonate | |
| CAS Number | 27784-76-5 | [3] |
| Molecular Formula | C₁₀H₂₁O₅P | [2] |
| Molecular Weight | 252.24 g/mol | [3] |
| Appearance | Clear colorless to light yellow liquid | [1][3] |
| Boiling Point | 100-103 °C at 1.5 mmHg | [3] |
| Density | 1.074 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.431 | [3] |
| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). Not miscible or difficult to mix in water. | [3] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.1 | Quartet | O-CH₂ -CH₃ |
| ~2.9 | Doublet | P-CH₂ -C=O | |
| ~1.4 | Singlet | C( CH₃ )₃ | |
| ~1.3 | Triplet | O-CH₂-CH₃ | |
| ¹³C NMR | ~165 | Singlet | C =O |
| ~82 | Singlet | C (CH₃)₃ | |
| ~63 | Singlet | O-CH₂ -CH₃ | |
| ~35 (doublet due to P-coupling) | Doublet | P-CH₂ | |
| ~28 | Singlet | C(CH₃ )₃ | |
| ~16 (doublet due to P-coupling) | Doublet | O-CH₂-CH₃ | |
| ³¹P NMR | ~20-25 | Singlet | P =O |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H stretch | Aliphatic |
| ~1730 | C=O stretch | Ester |
| ~1250 | P=O stretch | Phosphonate |
| ~1025 | P-O-C stretch | Phosphonate |
Experimental Protocols
Synthesis of this compound via Arbuzov Reaction
The most common and efficient synthesis of this compound is through the Michaelis-Arbuzov reaction.[3] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602) on an alkyl halide.
Caption: Synthesis of this compound.
Methodology:
-
A three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a condenser under a nitrogen atmosphere is charged with triethyl phosphite (1.0 eq).
-
The phosphite is heated to 90°C.
-
tert-Butyl bromoacetate (1.05 eq) is added dropwise over a period of 2 hours, maintaining the reaction temperature at 90°C.
-
After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.
-
The mixture is then cooled to room temperature.
-
The crude product is purified by vacuum distillation to remove any low-boiling impurities and unreacted starting materials, yielding this compound as a colorless liquid.
Application in Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated esters, typically with high (E)-stereoselectivity.
Caption: General workflow of the HWE reaction.
Representative Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C under a nitrogen atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
The resulting solution of the phosphonate carbanion is cooled back to 0°C.
-
A solution of the desired aldehyde or ketone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-12 hours).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.
References
An In-depth Technical Guide to tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-butyl diethylphosphonoacetate (B8399255), a versatile reagent in modern organic synthesis. Its primary application lies in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of α,β-unsaturated esters.[1][2] This guide is intended to serve as a technical resource, offering detailed experimental protocols and a mechanistic understanding of its core reactivity.
Core Chemical and Physical Properties
tert-Butyl diethylphosphonoacetate is a colorless liquid at room temperature.[3][4][5] It is an organophosphorus compound characterized by a phosphonate (B1237965) group and a tert-butyl ester.[1][5] These features contribute to its stability and specific reactivity in olefination reactions.[5] The compound is soluble in many common organic solvents but is not readily miscible with water.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁O₅P | [1][5][6][7][8][9] |
| Molecular Weight | 252.24 g/mol | [1][5][6][7][8][9] |
| CAS Number | 27784-76-5 | [1][4][5][6][8] |
| Appearance | Clear, colorless liquid | [3][4][5][9][10] |
| Melting Point | -45 °C | [3] |
| Boiling Point | 100-103 °C at 1.5 mmHg (209-211 °C at atmospheric pressure) | [1][3][4][5] |
| Density | 1.074 g/mL at 25 °C | [1][4][5] |
| Refractive Index (n²⁰/D) | 1.431 | [1][4][5] |
| Solubility | Soluble in organic solvents like acetone, chloroform, and diethyl ether; slightly soluble in water. | [3] |
| Purity (Assay) | Typically ≥94-95% (by GC) | [1][10] |
Safety and Handling: this compound is considered a hazardous chemical that can cause serious eye and skin irritation.[3][7][11][12] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][11][12] The compound is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere, such as nitrogen.[9][12] It is incompatible with strong oxidizing agents.[12]
Experimental Protocols
Synthesis of this compound (Arbuzov Reaction)
A common and efficient method for synthesizing this compound is through the Michaelis-Arbuzov reaction.[6] This protocol is adapted from established procedures.[6]
Materials:
-
Triethyl phosphite (B83602) (485 g)
-
tert-Butyl bromoacetate (B1195939) (541 g)
-
Three-necked round-bottomed flask
-
Heating mantle with stirrer
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Vacuum distillation apparatus
Procedure:
-
Equip a three-necked round-bottomed flask with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.
-
Charge the flask with triethyl phosphite (485 g).
-
Heat the triethyl phosphite to 90°C under a nitrogen atmosphere.[6]
-
Add tert-butyl bromoacetate (541 g) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 90°C.[6]
-
After the addition is complete, continue to stir the mixture at 90°C for an additional 4 hours.[6]
-
Cool the reaction mixture to room temperature.[6]
-
Purify the crude product by vacuum distillation to remove any low-boiling point impurities.[6]
-
Collect the fraction corresponding to this compound. This procedure typically yields the product as a colorless liquid in high purity (>98% by GC) and yield (approx. 97%).[6]
General Protocol for the Horner-Wadsworth-Emmons Reaction
This compound is a key reagent for the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters from aldehydes and ketones.[1][2][13] The reaction generally favors the formation of the (E)-alkene.[14]
Materials:
-
This compound
-
A suitable base (e.g., sodium hydride, lithium chloride/DBU, or methylmagnesium bromide)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile)
-
Aldehyde or ketone
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate anhydrous solvent.
-
Cool the solution to a suitable temperature (typically 0 °C or -78 °C, depending on the base and substrate).
-
Slowly add the base to the solution to deprotonate the phosphonate, forming the reactive carbanion (ylide). The solution may change color, indicating the formation of the anion.
-
Stir the mixture for a period to ensure complete formation of the ylide.
-
Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride solution).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product, the α,β-unsaturated ester, by flash column chromatography on silica gel.
Mechanistic Pathway
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the formation of a phosphonate carbanion, which then reacts with a carbonyl compound. The subsequent elimination of a water-soluble phosphate (B84403) byproduct drives the reaction to completion and simplifies purification.
References
- 1. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. htdchem.com [htdchem.com]
- 4. This compound | 27784-76-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. htdchem.com [htdchem.com]
- 14. Triethyl phosphonoacetate - Enamine [enamine.net]
A Comprehensive Technical Guide to tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl diethylphosphonoacetate (B8399255), a key organophosphorus compound, is a versatile reagent widely utilized in organic synthesis. Its unique chemical structure, featuring a phosphonate (B1237965) group and a tert-butyl ester, makes it an invaluable tool for creating complex molecules with applications ranging from pharmaceuticals to materials science. This technical guide provides an in-depth overview of its properties, synthesis, and significant applications, with a focus on its role in drug discovery and development. The CAS number for tert-Butyl diethylphosphonoacetate is 27784-76-5 .[1][2][3][4]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[5] Its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 27784-76-5[1][2][3][4] |
| Molecular Formula | C₁₀H₂₁O₅P[1][3][4] |
| Molecular Weight | 252.24 g/mol [1][2][3][4] |
| Appearance | Clear colorless to light yellow liquid[1][5] |
| Boiling Point | 100-103 °C at 1.5 mmHg[1][2][4] |
| Density | 1.074 g/mL at 25 °C[1][2][4] |
| Refractive Index (n20/D) | 1.431[1][2][4] |
| Purity | ≥95% (GC)[4][5] |
| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents like acetone, chloroform, and diethyl ether.[1][6] |
| Storage | Store at room temperature.[4] For long-term storage of stock solutions, -80°C for 6 months or -20°C for 1 month under nitrogen is recommended.[7] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction. This method involves the reaction of triethyl phosphite (B83602) with tert-butyl bromoacetate (B1195939).[1][5][8]
Experimental Protocol: Michaelis-Arbuzov Reaction[1][9]
-
Reaction Setup : A three-necked round-bottomed flask is charged with triethyl phosphite (485 g). The system is kept under a nitrogen atmosphere.
-
Heating : The triethyl phosphite is warmed to 90°C.
-
Addition of Reagent : tert-Butyl bromoacetate (541 g) is added dropwise to the flask over a period of 2 hours, maintaining the temperature at 90°C.
-
Reaction : The reaction mixture is stirred at 90°C for approximately 4 hours.
-
Cooling : The mixture is then cooled to room temperature.
-
Purification : The crude product is purified by distillation under vacuum to remove low-boiling point impurities.
-
Final Product : The residue collected is the pure this compound as a colorless liquid, with a typical yield of 97% (680 g).[1][8]
Applications in Research and Drug Development
This compound is a cornerstone reagent in modern organic synthesis, particularly in the construction of carbon-carbon double bonds via the Horner-Wadsworth-Emmons (HWE) reaction.[9] This reaction offers excellent stereoselectivity, favoring the formation of (E)-alkenes, and is widely employed in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).
Horner-Wadsworth-Emmons (HWE) Reaction
In the HWE reaction, the phosphonate carbanion, generated by treating this compound with a base, reacts with an aldehyde or ketone to form an alkene. The tert-butyl ester group can be subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a versatile handle for further functionalization.
Key Applications in Drug Development:
-
Anticancer Agents : It is used in the synthesis of phosphonic acid-based protease inhibitors and other anticancer agents.[6] For instance, it has been utilized in the preparation of hydroxymethylated dihydroxyvitamin D3 analogs, which are being investigated as potential antitumor agents.[9][10]
-
HDAC Inhibitors : This compound is an important precursor for the synthesis of human histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy.[3][7]
-
Stat3 Inhibitors : It plays a role in the synthesis of phosphopeptide mimetic prodrugs that target the Src homology 2 (SH2) domain of the signal transducer and activator of transcription 3 (Stat3), a key protein in cancer cell signaling pathways.[10]
-
Antiviral Drugs : The phosphonate derivatives synthesized from this reagent have shown potential antiviral properties.[4]
-
α-Aminophosphonic Acids : It serves as a reagent for the preparation of α-aminophosphonic acids, which exhibit antimicrobial and anti-inflammatory properties.[6]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
While specific reaction conditions can vary depending on the substrates, a general protocol for the Horner-Wadsworth-Emmons reaction using this compound is as follows:
-
Preparation of the Phosphonate Anion : this compound is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (typically -78 °C to 0 °C). A strong base, such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA), is added dropwise to generate the phosphonate carbanion.
-
Reaction with the Carbonyl Compound : The aldehyde or ketone, dissolved in the same solvent, is then added slowly to the reaction mixture. The reaction is stirred at the low temperature for a specified period, after which it is allowed to warm to room temperature.
-
Workup : The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or water.
-
Extraction : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the desired α,β-unsaturated ester.
Safety and Handling
This compound is considered a hazardous chemical and should be handled with appropriate safety precautions.[6] It can cause skin and eye irritation and may be harmful if inhaled or ingested.[6][11] When working with this compound, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a respirator.[6] It should be stored in a cool, dry, and well-ventilated area.[6]
Conclusion
This compound is a highly valuable and versatile reagent in organic chemistry. Its utility in the Horner-Wadsworth-Emmons reaction has made it an indispensable tool for the synthesis of a wide array of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for researchers and scientists aiming to leverage its full potential in developing novel therapeutic agents and other advanced materials.
References
- 1. This compound | 27784-76-5 [chemicalbook.com]
- 2. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. htdchem.com [htdchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tert-butyl diethylphosphonoacetate (B8399255) from tert-butyl bromoacetate (B1195939). The primary synthetic route discussed is the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow, tailored for professionals in chemical research and drug development.
Reaction Overview: The Michaelis-Arbuzov Reaction
The synthesis of tert-butyl diethylphosphonoacetate from tert-butyl bromoacetate and triethyl phosphite (B83602) is a classic example of the Michaelis-Arbuzov reaction.[1][2][3] This reaction involves the nucleophilic attack of the trivalent phosphorus atom in triethyl phosphite on the electrophilic carbon of tert-butyl bromoacetate. This initial step forms a quasi-phosphonium intermediate. Subsequently, the bromide ion attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction, leading to the formation of the pentavalent phosphonate (B1237965) product, this compound, and bromoethane (B45996) as a byproduct.[1][2][3] The reaction is typically performed under an inert atmosphere to prevent side reactions.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Specifications
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| tert-Butyl Bromoacetate | C₆H₁₁BrO₂ | 195.05 | 5292-43-3 |
| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | 122-52-1 |
| This compound | C₁₀H₂₁O₅P | 252.24 | 27784-76-5 |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reaction Temperature | 90°C | [4][5] |
| Reaction Time | 6 hours (2h addition + 4h stirring) | [4][5] |
| Atmosphere | Inert (Nitrogen) | [4][5] |
| Product Yield | 97% | [4][5] |
| Product Purity (GC) | >98% | [4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 100-103 °C / 1.5 mmHg | [5] |
| Density | 1.074 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.431 | [5] |
Detailed Experimental Protocol
This protocol is based on established and high-yield procedures for the synthesis of this compound.[4][5]
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Heating mantle with a stirrer
-
Thermometer
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Vacuum distillation apparatus
-
tert-Butyl bromoacetate (Warning: Lachrymator. Handle in a well-ventilated fume hood)[6]
-
Triethyl phosphite
-
Anhydrous solvent (optional, the reaction is often run neat)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel, and a condenser with a nitrogen inlet. Ensure the entire apparatus is under a positive pressure of nitrogen.
-
Initial Heating: Charge the flask with triethyl phosphite (485 g). Begin stirring and heat the triethyl phosphite to 90°C under the nitrogen atmosphere.[4][5]
-
Addition of tert-Butyl Bromoacetate: Once the triethyl phosphite has reached 90°C, add tert-butyl bromoacetate (541 g) dropwise from the dropping funnel over a period of 2 hours. Maintain the reaction temperature at 90°C during the addition.[4][5]
-
Reaction Period: After the addition is complete, continue to stir the reaction mixture at 90°C for an additional 4 hours.[4][5]
-
Cooling: After the 4-hour stirring period, turn off the heating and allow the reaction mixture to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation. This process removes any low-boiling point compounds, including the bromoethane byproduct. The residue collected is the desired product, this compound, as a colorless liquid.[4][5]
Safety Precautions:
-
tert-Butyl bromoacetate is a lachrymator and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, within a fume hood.[6]
-
The reaction should be conducted under an inert atmosphere to prevent oxidation of the phosphite reactant.
-
Use caution when performing vacuum distillation.
Visualizing the Process
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Diagram
This diagram outlines the Michaelis-Arbuzov reaction mechanism for this synthesis.
Caption: Michaelis-Arbuzov reaction mechanism.
References
- 1. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 27784-76-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Michaelis-Arbuzov Reaction: A Technical Guide to the Synthesis of tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of tert-butyl diethylphosphonoacetate (B8399255), a critical reagent in various organic syntheses, most notably the Horner-Wadsworth-Emmons olefination. The primary focus of this document is the elucidation of the governing reaction mechanism, the presentation of detailed experimental protocols, and the tabulation of key quantitative data.
Core Synthesis: The Michaelis-Arbuzov Reaction
The formation of tert-butyl diethylphosphonoacetate is predominantly achieved through the Michaelis-Arbuzov reaction. This widely utilized method in organophosphorus chemistry involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a phosphonate.[1][2][3][4] In this specific synthesis, triethyl phosphite serves as the phosphorus nucleophile, and tert-butyl bromoacetate (B1195939) is the electrophilic alkyl halide.[5][6]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the phosphorus atom of triethyl phosphite on the electrophilic carbon atom of tert-butyl bromoacetate. This results in the displacement of the bromide ion and the formation of a quaternary phosphonium (B103445) salt intermediate.[1][3]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in an SN2 fashion. This step results in the formation of the final product, this compound, and a molecule of ethyl bromide as a byproduct.[1][3]
A competing pathway, the Perkow reaction, can sometimes occur with α-halo carbonyl compounds, leading to the formation of a vinyl phosphate.[7][8] However, with α-haloesters such as tert-butyl bromoacetate, the Michaelis-Arbuzov reaction is the predominant and favored pathway.[3]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the theoretical mechanism and a typical experimental workflow for the synthesis of this compound.
Caption: Michaelis-Arbuzov reaction mechanism for this compound formation.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 97% | [5] |
| Purity (GC) | >98% | [5] |
| Reaction Temperature | 90°C | [5][6] |
| Reaction Time | 6 hours | [5] |
Table 1: Reaction Parameters and Yields
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (approx.) |
| Triethyl phosphite | 166.16 | 485 | 2.92 |
| tert-Butyl bromoacetate | 195.05 | 541 | 2.77 |
Table 2: Reactant Quantities
| Property | Value |
| Molecular Formula | C₁₀H₂₁O₅P |
| Molecular Weight | 252.24 g/mol |
| Appearance | Clear colorless liquid |
| Boiling Point | 100-103 °C / 1.5 mmHg |
| Density | 1.074 g/mL at 25 °C |
Table 3: Physicochemical Properties of this compound[6]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on cited literature.[5][6]
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Heating mantle with a stirrer
-
Thermometer
-
Condenser
-
Dropping funnel
-
Nitrogen inlet
-
Vacuum distillation apparatus
-
Triethyl phosphite
-
tert-Butyl bromoacetate
Procedure:
-
Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stirrer, a thermometer, a condenser with a nitrogen inlet, and a dropping funnel is charged with triethyl phosphite (485 g).
-
Heating: The flask is gently heated to 90°C under a nitrogen atmosphere.
-
Addition of Alkyl Halide: tert-Butyl bromoacetate (541 g) is added dropwise to the stirred solution over a period of 2 hours, maintaining the reaction temperature at 90°C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.
-
Cooling: The reaction mixture is then allowed to cool to room temperature.
-
Purification: The crude product is purified by vacuum distillation to remove any low-boiling point impurities. The fraction collected at 100-103 °C / 1.5 mmHg is the desired product, this compound.[6] The residue collected after distillation is the colorless liquid product.[5]
Safety Precautions:
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
-
Triethyl phosphite and tert-butyl bromoacetate are irritants and should be handled with care.
-
Ethyl bromide, a byproduct of the reaction, is a volatile and toxic compound. Proper handling and disposal procedures should be followed.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 27784-76-5 [chemicalbook.com]
- 7. Perkow reaction - Wikipedia [en.wikipedia.org]
- 8. Perkow_reaction [chemeurope.com]
In-Depth Technical Guide: Stability and Storage of tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl diethylphosphonoacetate (B8399255), a versatile reagent widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated esters. Understanding its stability profile is crucial for ensuring reaction reproducibility, minimizing the formation of impurities, and maintaining the integrity of this important chemical intermediate.
Chemical and Physical Properties
A summary of the key physical and chemical properties of tert-Butyl diethylphosphonoacetate is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₁O₅P | [1][2] |
| Molecular Weight | 252.24 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 100-103 °C at 1.5 mmHg | [4] |
| Density | 1.074 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.431 | [4] |
| Solubility | Not miscible or difficult to mix in water. Soluble in chloroform (B151607) and ethyl acetate. | [1] |
Stability Profile
This compound is a moderately stable compound under standard laboratory conditions. However, its stability is significantly influenced by environmental factors such as pH, temperature, and light. Phosphonate (B1237965) esters, in general, are known to be more resistant to enzymatic cleavage of the carbon-phosphorus bond compared to the phosphorus-oxygen bond in phosphates, which contributes to their utility as phosphate (B84403) isosteres in medicinal chemistry.[2][5][6]
Hydrolytic Stability
Phosphonate esters are susceptible to hydrolysis under both acidic and basic conditions.[7][8]
-
Acidic Conditions: The tert-butyl ester group is particularly labile under acidic conditions.[9] The hydrolysis is catalyzed by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The cleavage of the tert-butyl ester proceeds via a stable tert-butyl cation intermediate.[9] Strong acids such as hydrochloric acid or sulfuric acid can facilitate this hydrolysis.[9]
-
Basic Conditions: Under basic conditions, hydrolysis of the ethyl phosphonate esters can occur, although they are generally more stable than simple alkyl esters. The mechanism involves nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom.
Thermal Stability
Photochemical Stability
Organophosphorus compounds can be susceptible to photodegradation. The degradation mechanism often involves photocatalytic oxidation, leading to the cleavage of chemical bonds and the formation of smaller, more oxidized species. While specific photostability studies on this compound are limited, it is advisable to protect the compound from prolonged exposure to high-intensity light sources.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature or refrigerated (2-8 °C). | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Protects against oxidation and moisture-induced hydrolysis. |
| Container | Keep in a tightly closed, opaque container. | Prevents contamination from atmospheric moisture and degradation from light exposure. |
| Moisture | Store in a dry, well-ventilated area. | Minimizes the risk of hydrolysis. |
One supplier suggests a shelf life of at least two years when stored in a sealed packing under cool, dry, and ventilated conditions.
Potential Decomposition Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester functionalities. The specific products will depend on the conditions of degradation.
Caption: Potential Hydrolytic Decomposition Pathways.
Experimental Protocols
Stability Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the purity of this compound and detecting any degradation products. The following is a general protocol that can be adapted and validated for specific laboratory requirements.[11][12][13]
Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Chromatographic Conditions (starting point for optimization):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acidic Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.
-
Basic Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample to 80 °C for 48 hours, then dissolve for analysis.
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for HPLC Stability Indicating Method.
31P NMR for Monitoring Degradation
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful technique for directly observing the degradation of phosphonate-containing compounds.[14]
Objective: To quantify the degradation of this compound by monitoring the change in the 31P NMR signal of the parent compound and the appearance of signals from degradation products.
Experimental Setup:
-
Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with a co-solvent).
-
Acquire an initial 31P NMR spectrum (t=0).
-
Subject the sample to the desired stress condition (e.g., add acid or base, increase temperature).
-
Acquire 31P NMR spectra at various time points.
-
Integrate the signals corresponding to the starting material and any new phosphorus-containing species to determine the extent of degradation over time.
This technical guide provides a framework for understanding and managing the stability of this compound. For critical applications, it is imperative to perform in-house stability studies under conditions that mimic the intended use and storage of the compound.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. Acids - Wordpress [reagents.acsgcipr.org]
- 10. mdpi.com [mdpi.com]
- 11. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of tert-Butyl Diethylphosphonoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl diethylphosphonoacetate (B8399255), a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide consolidates qualitative information and furnishes detailed experimental protocols for its determination and synthesis.
Physicochemical Properties
tert-Butyl diethylphosphonoacetate is a clear, colorless liquid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₁O₅P | [1][2][3][4] |
| Molecular Weight | 252.24 g/mol | [1][2][4] |
| Density | 1.074 g/mL at 25 °C | [2][5] |
| Boiling Point | 100-103 °C at 1.5 mmHg | [2][5] |
| Refractive Index | n20/D 1.431 | [2][5] |
| Water Solubility | Not miscible or difficult to mix | [5] |
Solubility in Organic Solvents
Based on available data, this compound exhibits good solubility in a range of common organic solvents. A qualitative summary is presented below.
| Solvent | Qualitative Solubility | Reference |
| Acetone | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Diethyl Ether | Soluble | [1] |
The ester nature of this compound contributes to its miscibility with these polar aprotic and weakly polar solvents. Conversely, it is poorly soluble in water.[5]
Experimental Protocols
Protocol for Quantitative Solubility Determination
This protocol outlines a general method for determining the quantitative solubility of this compound in an organic solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV or RI)
-
Appropriate HPLC column
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solute is crucial to ensure saturation.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Inject the standard solutions into the HPLC system to construct a calibration curve.
-
Inject the diluted sample solution into the HPLC system.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a phosphonate (B1237965).
Protocol for the Synthesis of this compound
This protocol is based on the well-established Arbuzov reaction.[5][6]
Reaction: (C₂H₅O)₃P + BrCH₂COOC(CH₃)₃ → (C₂H₅O)₂P(O)CH₂COOC(CH₃)₃ + C₂H₅Br
Materials:
-
Triethyl phosphite (B83602)
-
tert-Butyl bromoacetate (B1195939)
-
Three-necked round-bottomed flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen inlet
-
Distillation apparatus
Procedure:
-
Set up a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Charge the flask with triethyl phosphite (e.g., 485 g).[5][6]
-
Heat the triethyl phosphite to 90 °C under a nitrogen atmosphere.[5][6]
-
Add tert-butyl bromoacetate (e.g., 541 g) dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature at 90 °C.[5][6]
-
After the addition is complete, continue stirring the mixture at 90 °C for approximately 4 hours.[5][6]
-
The crude product can be purified by vacuum distillation to remove any low-boiling point impurities. The product is collected as a colorless liquid.[5][6]
Application in Horner-Wadsworth-Emmons (HWE) Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize α,β-unsaturated esters, predominantly with E-stereoselectivity, from aldehydes and ketones.[7][8][9][10]
Reaction Pathway:
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A base deprotonates the phosphonate to form a stabilized carbanion (phosphonate ylide).[8][9]
-
Nucleophilic Addition: The phosphonate carbanion undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate.[8][9]
-
Oxaphosphetane Formation: The tetrahedral intermediate cyclizes to form an oxaphosphetane intermediate.[9]
-
Elimination: The oxaphosphetane intermediate collapses to yield the alkene and a water-soluble phosphate (B84403) byproduct, which is easily removed by aqueous extraction.[8][10][11]
Horner-Wadsworth-Emmons Reaction Mechanism
Caption: Key steps of the Horner-Wadsworth-Emmons reaction.
References
- 1. htdchem.com [htdchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 27784-76-5 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
Spectroscopic Profile of Tert-Butyl Diethylphosphonoacetate: A Technical Guide
Introduction
Tert-butyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus compound widely utilized in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated esters. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its purity, confirm its structure, and monitor its reactions. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butyl diethylphosphonoacetate, complete with detailed experimental protocols and data interpretation.
Spectroscopic Data
The structural elucidation of this compound is definitively achieved through the combined application of ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. Each technique provides unique and complementary information about the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The key chemical shifts (δ) and coupling constants (J) for this compound are summarized below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |
| 4.15 - 4.05 | Quintet | 4H | -OCH₂CH₃ | 7.1 |
| 2.85 | Doublet | 2H | P-CH₂-C=O | 22.0 |
| 1.45 | Singlet | 9H | -C(CH₃)₃ | - |
| 1.30 | Triplet | 6H | -OCH₂CH₃ | 7.1 |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 165.7 (d, J = 5.9 Hz) | C=O |
| 82.2 | -C(CH₃)₃ |
| 62.8 (d, J = 6.5 Hz) | -OCH₂CH₃ |
| 35.1 (d, J = 133.0 Hz) | P-CH₂ |
| 28.0 | -C(CH₃)₃ |
| 16.3 (d, J = 6.0 Hz) | -OCH₂CH₃ |
³¹P NMR (Phosphorus-31 NMR) Data
The ³¹P NMR spectrum is highly specific for phosphorus-containing compounds and typically shows a single peak for this molecule.
| Chemical Shift (δ) ppm | Assignment |
| 19.5 | (EtO)₂P=O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The neat liquid sample of this compound is analyzed using an Attenuated Total Reflectance (ATR) accessory.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980 | Strong | C-H stretch (alkane) |
| 1730 | Strong | C=O stretch (ester) |
| 1250 | Strong | P=O stretch |
| 1025 | Strong | P-O-C stretch |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data.
NMR Spectroscopy Protocol
Sample Preparation:
-
Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C NMR). For ³¹P NMR, 85% phosphoric acid is used as an external standard (δ = 0.0 ppm).
Instrumentation and Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
³¹P NMR: Spectra are acquired with proton decoupling. A sufficient relaxation delay (e.g., 5-10 seconds) is important for accurate integration if quantitative analysis is needed.
ATR-FTIR Spectroscopy Protocol
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol (B130326) or ethanol, followed by drying.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
Data Acquisition:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
After the measurement, clean the ATR crystal thoroughly with a suitable solvent.
Data Interpretation and Visualization
The correlation of spectroscopic data to the molecular structure is a critical step in chemical analysis. The following diagram illustrates the workflow for acquiring and interpreting the spectroscopic data for this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl diethylphosphonoacetate (B8399255) is a versatile organophosphorus reagent widely employed in organic synthesis.[1] Its primary utility lies in the Horner-Wadsworth-Emmons (HWE) reaction, a crucial method for the creation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated esters.[1] These structural motifs are prevalent in a vast array of biologically active molecules, making tert-butyl diethylphosphonoacetate a key building block in the development of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of its chemical properties, safety protocols, handling procedures, and experimental applications to ensure its safe and effective use in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a reagent is fundamental to its safe handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₁O₅P | [3] |
| Molecular Weight | 252.24 g/mol | [3] |
| Appearance | Clear, colorless to light yellow liquid | [4] |
| Boiling Point | 100-103 °C at 1.5 mmHg | [5] |
| Density | 1.074 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.431 | [5] |
| Solubility | Soluble in organic solvents such as acetone, chloroform, and diethyl ether. Slightly soluble in water. | [1] |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen). Moisture sensitive. | [1][4][6] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical and requires careful handling to mitigate potential risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation, Category 2 | Irritant | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation, Category 2 | Irritant | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity (single exposure), Category 3 (Respiratory system) | Irritant | Warning | H335: May cause respiratory irritation. |
Precautionary Statements:
| Category | Statement Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P319 | Get medical help if you feel unwell. | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | |
| P332 + P317 | If skin irritation occurs: Get medical help. | |
| P337 + P317 | If eye irritation persists: Get medical help. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Data sourced from PubChem GHS Classification.[3]
Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[6] Ensure that eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[6]
-
Skin Protection : Wear nitrile or other chemically resistant gloves.[6] A lab coat should be worn to prevent skin contact.[6]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Handling : Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale.[6] Keep away from incompatible materials such as strong oxidizing agents and moisture.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[4][6]
First Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Firefighting Measures:
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards : Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and phosphorus oxides.
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]
Experimental Protocols
This compound is a cornerstone reagent in the Horner-Wadsworth-Emmons reaction.
Synthesis of this compound
A common synthetic route to this compound is the Michaelis-Arbuzov reaction.[7]
Materials:
-
Triethyl phosphite (B83602)
-
tert-Butyl bromoacetate (B1195939)
-
Three-necked round-bottomed flask
-
Nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottomed flask equipped with a nitrogen inlet, warm triethyl phosphite (485 g) to 90 °C.[7]
-
Add tert-butyl bromoacetate (541 g) dropwise over 2 hours while maintaining the temperature at 90 °C.[7]
-
After the addition is complete, continue stirring the mixture at 90 °C for approximately 4 hours.[7]
-
Cool the reaction mixture to room temperature.[7]
-
Distill the mixture under vacuum to remove low-boiling point compounds.[7]
-
The residue collected is this compound as a colorless liquid.[7]
Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters
This protocol provides a general procedure for the olefination of an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃), DBU)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of the base (e.g., NaH, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.[1]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.[1]
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated ester.
Visualizations of Relevant Pathways and Workflows
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on a carbonyl compound, and subsequent elimination to form an alkene.[7]
Experimental Workflow for a Typical Horner-Wadsworth-Emmons Reaction
The following diagram illustrates the general laboratory workflow for performing an HWE reaction.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction of tert-Butyl Diethylphosphonoacetate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and highly stereoselective method for the formation of carbon-carbon double bonds.[1][2] This reaction utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to predominantly yield an (E)-alkene.[2][3] The use of tert-butyl diethylphosphonoacetate (B8399255) is particularly advantageous in the synthesis of α,β-unsaturated esters, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules.[4][5]
Compared to the classical Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][4] The stereochemical outcome of the HWE reaction can be influenced by several factors, including the structure of the reactants, the choice of base and solvent, and the reaction temperature.[2][6][7]
These application notes provide a comprehensive overview of the reaction conditions for the olefination of aldehydes using tert-butyl diethylphosphonoacetate, complete with detailed experimental protocols and a summary of reaction parameters to guide researchers in optimizing their synthetic strategies.
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported conditions for the Horner-Wadsworth-Emmons reaction between phosphonates and carbonyl compounds, highlighting the versatility of this transformation.
| Phosphonate Reagent | Carbonyl Compound | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio | Reference |
| tert-Butyl 2-(diethylphosphoryl)acetate | Oxetan-3-one | NaH (1.2) | THF | 0 to RT | 1.5 | High | (E)-selective | [4] |
| Trimethyl phosphonoacetate | 3-(5-formylpentyl)-2-(3-pyridyl)-1-methylindole | KHMDS (1.5) | THF | -78 to RT | Overnight | 78 | Not Specified | [3][8] |
| Triethyl phosphonoacetate | Oxetan-3-one | NaH | THF | 0 to RT | 2 - 4 | Not Specified | (E)-selective | [1] |
| Allyl phosphonate | Aldehyde | n-BuLi (1.1) | THF/HMPA | -78 to RT | 12 | Not Specified | Not Specified | [3] |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various Aldehydes | Li, Na, K bases | Not Specified | -78 to 23 | Not Specified | Not Specified | E-selectivity increases with Li > Na > K | [2] |
| Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | Not Specified | Not Specified | 95:5 | [9] |
| Triethyl phosphonoacetate | Various Aldehydes | DBU/K₂CO₃ | Solvent-free | Not Specified | Not Specified | High | >99:1 | [10] |
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Reaction
This protocol provides a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise via a syringe.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.[4]
-
-
Reaction with the Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous THF in a separate flask.
-
Cool the phosphonate anion solution back down to 0 °C.
-
Add the aldehyde solution dropwise to the phosphonate anion solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.[1][3]
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated tert-butyl ester.[4]
-
Protocol Example: Synthesis of tert-Butyl 2-(oxetan-3-ylidene)acetate[1][4]
Materials:
-
This compound
-
Oxetan-3-one
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of tert-butyl 2-(diethylphosphoryl)acetate (1.1 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour.
-
A solution of oxetan-3-one (1.0 eq.) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3x).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford tert-butyl 2-(oxetan-3-ylidene)acetate.
Mandatory Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of tert-Butyl Diethylphosphonoacetate with Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Horner-Wadsworth-Emmons (HWE) reaction utilizing tert-butyl diethylphosphonoacetate (B8399255) for the olefination of sterically hindered ketones. This reaction is a valuable tool for the synthesis of α,β-unsaturated esters, which are important intermediates in the development of pharmaceuticals and other complex organic molecules.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction.[1][2] When reacting with aldehydes and ketones, phosphonate (B1237965) carbanions, such as the one derived from tert-butyl diethylphosphonoacetate, typically yield (E)-alkenes with high stereoselectivity.[2] The phosphonate carbanions are more nucleophilic and generally more reactive than the corresponding phosphonium (B103445) ylides, making them particularly effective for reactions with less reactive carbonyl compounds like hindered ketones.[3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2]
While the HWE reaction is highly effective, its stereoselectivity with ketones can be less pronounced compared to reactions with aldehydes.[4] This document outlines the reaction mechanism, factors influencing the outcome, detailed experimental protocols, and available data for the reaction of this compound with hindered ketones.
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through the following key steps:
-
Deprotonation: A strong base is used to deprotonate the α-carbon of the this compound, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the electrophilic carbonyl carbon of the hindered ketone. This step is often the rate-determining step of the reaction.
-
Oxaphosphetane Formation: The resulting intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses to form the final α,β-unsaturated ester and a dialkyl phosphate salt. This elimination is typically stereospecific.
The stereochemical outcome of the HWE reaction is influenced by several factors, including the steric bulk of the reactants, the choice of base and solvent, and the reaction temperature.[1][5] Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene.[2] However, with sterically demanding ketones, a mixture of (E) and (Z) isomers may be obtained.
Data Presentation
| Ketone | Phosphonate Ester | Base/Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Aryl alkyl ketones (general) | Ethyl diethylphosphonoacetate | NaH / THF | RT | Modest | Modest E-selectivity | [4] |
| Oxetan-3-one | This compound | NaH / THF | 0 to RT | ~85-90 (estimated) | Predominantly E | [3] |
Note: The reaction of phosphonoacetamides with ketones has been reported to be less consistent in terms of yields and diastereoselectivity.[5]
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with a Hindered Ketone using Sodium Hydride
This protocol provides a standard method for the olefination of a hindered ketone with this compound using sodium hydride (NaH) as the base.
Materials:
-
This compound
-
Hindered ketone
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 - 1.2 equivalents) to a dry flask equipped with a magnetic stir bar.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DME to the flask to create a slurry.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF or DME to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
-
Reaction with the Hindered Ketone:
-
Cool the solution of the phosphonate anion back to 0 °C.
-
Add a solution of the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF or DME dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight. For particularly unreactive ketones, gentle heating (e.g., reflux in THF) may be necessary.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Separate the layers and wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl α,β-unsaturated ester.
-
Visualizations
// Nodes start [label="tert-Butyl\ndiethylphosphonoacetate"]; base [label="Base\n(e.g., NaH)", shape=box, style=rounded, fillcolor="#F1F3F4"]; carbanion [label="Phosphonate\nCarbanion", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ketone [label="Hindered Ketone\n(R1-CO-R2)", shape=box, style=rounded, fillcolor="#F1F3F4"]; addition [label="Nucleophilic\nAddition", shape=ellipse, style=dashed, color="#5F6368"]; intermediate [label="Betaine\nIntermediate", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxaphosphetane [label="Oxaphosphetane", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="α,β-Unsaturated Ester\n(E/Z mixture)", shape=box, style=rounded, fillcolor="#F1F3F4"]; byproduct [label="Diethyl Phosphate\n(water-soluble)", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges start -> carbanion [label="Deprotonation"]; base -> carbanion; ketone -> addition; carbanion -> addition; addition -> intermediate; intermediate -> oxaphosphetane [label="Cyclization"]; oxaphosphetane -> product [label="Elimination"]; oxaphosphetane -> byproduct; } . Caption: Horner-Wadsworth-Emmons reaction mechanism.
// Nodes prep [label="1. Prepare Phosphonate Anion\n- Add NaH to dry THF\n- Add this compound at 0°C\n- Stir at RT"]; reaction [label="2. Olefination Reaction\n- Cool anion solution to 0°C\n- Add hindered ketone solution\n- Stir at RT or reflux"]; workup [label="3. Work-up\n- Quench with aq. NH4Cl\n- Extract with organic solvent\n- Wash with brine"]; purification [label="4. Purification\n- Dry organic layer\n- Concentrate in vacuo\n- Column chromatography"]; product [label="Pure α,β-Unsaturated Ester", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> reaction; reaction -> workup; workup -> purification; purification -> product; } . Caption: General experimental workflow for the HWE reaction.
// Center Node outcome [label="Reaction Outcome\n(Yield & E/Z Ratio)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Factor Nodes ketone [label="Ketone Structure\n- Steric hindrance", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; phosphonate [label="Phosphonate Structure\n- Ester group size", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base\n- Strength (e.g., NaH, KHMDS)\n- Counterion (Li+, Na+, K+)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent\n- Polarity (THF, DME)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; temp [label="Temperature\n- Affects reversibility", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ketone -> outcome; phosphonate -> outcome; base -> outcome; solvent -> outcome; temp -> outcome; } . Caption: Factors influencing the HWE reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Vitamin D Analogs using tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D and its analogs are crucial regulators of calcium homeostasis, bone metabolism, and various cellular processes, including differentiation and proliferation. The therapeutic potential of vitamin D analogs in treating diseases such as psoriasis, osteoporosis, and cancer has driven extensive research into the synthesis of novel derivatives with improved efficacy and reduced side effects. A key synthetic strategy for modifying the side chain of vitamin D involves the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for stereoselective alkene formation.[1] This application note details the use of tert-butyl diethylphosphonoacetate (B8399255) in the HWE reaction for the synthesis of vitamin D analogs, providing a general protocol and outlining the significance of this methodology.
The HWE reaction offers a significant advantage over the classical Wittig reaction by utilizing phosphonate (B1237965) carbanions, which are generally more nucleophilic than their phosphonium (B103445) ylide counterparts. This increased reactivity allows for efficient olefination of a wide range of aldehydes, including sterically hindered ones often encountered in complex natural product synthesis.[2] Furthermore, the water-soluble nature of the phosphate (B84403) byproduct simplifies purification. In the context of vitamin D synthesis, the HWE reaction is instrumental in constructing the C22-C23 double bond, introducing diverse functionalities to the side chain, which is critical for modulating biological activity. tert-Butyl diethylphosphonoacetate is a valuable reagent in this regard, as the tert-butyl ester can be readily deprotected under acidic conditions to reveal the corresponding carboxylic acid, providing a handle for further functionalization.
Core Synthesis Strategy: The Horner-Wadsworth-Emmons Reaction
The general scheme for the synthesis of a vitamin D analog side chain using this compound involves the reaction of the phosphonate carbanion with a C-22 aldehyde derived from a protected vitamin D core structure (often the Grundmann's ketone). The resulting α,β-unsaturated ester constitutes the modified side chain of the vitamin D analog.
Reaction Scheme:
Experimental Protocols
This section provides a generalized protocol for the Horner-Wadsworth-Emmons reaction for the synthesis of a vitamin D analog side chain. It is important to note that specific reaction conditions may need to be optimized based on the exact structure of the vitamin D C-22 aldehyde.
Materials:
-
This compound
-
Protected Vitamin D C-22 Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (or other suitable strong base, e.g., LiHMDS)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the anion is usually indicated by a color change.
-
-
Olefination Reaction:
-
In a separate flame-dried flask, dissolve the protected vitamin D C-22 aldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the pre-formed phosphonate anion solution at -78 °C via a cannula.
-
Allow the reaction mixture to stir at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired vitamin D analog with the extended side chain.
-
Data Presentation
The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction in the synthesis of vitamin D analogs. Please note that these values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value | Reference |
| Reactants | ||
| Protected Vitamin D C-22 Aldehyde | 1.0 equiv | N/A |
| This compound | 1.2 - 1.5 equiv | [General HWE Protocols] |
| Base (e.g., n-BuLi) | 1.1 - 1.3 equiv | [General HWE Protocols] |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | [General HWE Protocols] |
| Temperature | -78 °C to rt | [General HWE Protocols] |
| Reaction Time | 2 - 12 h | [General HWE Protocols] |
| Yield | 60 - 85% | [Illustrative] |
| Stereoselectivity (E/Z) | >95:5 | [General HWE Protocols] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of Vitamin D analogs via HWE.
Vitamin D Signaling Pathway
Caption: Simplified Vitamin D signaling pathway.
References
Application of tert-Butyl Diethylphosphonoacetate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues of both histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1][2] The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, particularly cancer, making them a validated therapeutic target.[2][3] Hydroxamic acid-based HDAC inhibitors have emerged as a promising class of anticancer agents, with several compounds approved for clinical use.[4] A key synthetic strategy for constructing the core scaffold of many of these inhibitors involves the use of phosphonate (B1237965) reagents in the Horner-Wadsworth-Emmons (HWE) reaction.
This application note details the use of tert-butyl diethylphosphonoacetate (B8399255) as a key reagent in the synthesis of cinnamic hydroxamic acid-based HDAC inhibitors. This approach offers a reliable and efficient method to generate the α,β-unsaturated ester backbone, which serves as a versatile intermediate for the elaboration of the final active pharmaceutical ingredient.
Synthetic Strategy Overview
The general synthetic route to cinnamic hydroxamic acid HDAC inhibitors using tert-butyl diethylphosphonoacetate is a three-step process:
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction establishes the carbon-carbon double bond of the cinnamate (B1238496) core by reacting this compound with a suitable aromatic aldehyde. The HWE reaction is known for its high (E)-stereoselectivity.
-
Deprotection of the tert-Butyl Ester: The tert-butyl protecting group is removed under acidic conditions to yield the corresponding cinnamic acid derivative.
-
Hydroxamic Acid Formation: The carboxylic acid is then converted to the final hydroxamic acid, which acts as the crucial zinc-binding group in the active site of HDAC enzymes.
This synthetic pathway is highly modular, allowing for the introduction of diverse aromatic "cap" groups through the choice of the initial aldehyde, which is critical for modulating the potency and isoform selectivity of the final inhibitor.
Experimental Protocols
The following protocols are representative examples for the synthesis of a generic cinnamic hydroxamic acid HDAC inhibitor.
Step 1: Horner-Wadsworth-Emmons Reaction to form tert-Butyl Cinnamate Derivative
This procedure describes the formation of an α,β-unsaturated ester from an aromatic aldehyde and this compound.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-substituted benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
A solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl cinnamate derivative.
Step 2: Deprotection of the tert-Butyl Ester
This protocol describes the acidic hydrolysis of the tert-butyl ester to the corresponding carboxylic acid.
Materials:
-
tert-Butyl cinnamate derivative from Step 1
-
Trifluoroacetic acid (TFA)
-
Water
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the tert-butyl cinnamate derivative (1.0 equivalent) in a 1:1 mixture of dichloromethane and trifluoroacetic acid is stirred at room temperature.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 5 hours.
-
The dichloromethane and excess TFA are removed by evaporation under reduced pressure.
-
The residue is dissolved in dichloromethane and washed twice with water and once with saturated NaCl solution.[5]
-
The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude cinnamic acid derivative, which is often of sufficient purity for the next step. If necessary, the product can be further purified by recrystallization or column chromatography.
Step 3: Hydroxamic Acid Formation
This procedure details the conversion of the carboxylic acid to the final hydroxamic acid using a peptide coupling reagent.
Materials:
-
Cinnamic acid derivative from Step 2
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Aqueous HCl solution (e.g., 1 M)
Procedure:
-
The carboxylic acid (1.0 equivalent) is dissolved in anhydrous DMF.
-
HATU (1.0 equivalent) and DIPEA (3.2 equivalents) are added to the solution.
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
Hydroxylamine hydrochloride (1.2 equivalents) is then added, and the resulting mixture is stirred for an additional 16 hours at 60 °C.[6]
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration and washed with a dilute aqueous HCl solution (pH ~4) and then with water to remove any remaining impurities.[6]
-
The solid product is dried to yield the final cinnamic hydroxamic acid. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
The following table summarizes the biological activity of representative cinnamic hydroxamic acid HDAC inhibitors synthesized through analogous methods. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Target HDAC Isoform(s) | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cinnamic Hydroxamate 1a | Total HDACs | 7.1 | SH-SY5Y (Neuroblastoma) | Micromolar range | [7] |
| Cinnamic Hydroxamate 2 | Total HDACs | 6.3 | SH-SY5Y (Neuroblastoma) | Micromolar range | [7] |
| Cinnamic Hydroxamate 3 | Total HDACs | 1.6 | SH-SY5Y (Neuroblastoma) | Micromolar range | [7] |
| SAHA (Vorinostat) | Pan-HDAC | ~0.096 (HDAC1) | MCF-7 (Breast) | 7.5 | [6][8] |
| Panobinostat (LBH589) | Pan-HDAC | Potent pan-inhibitor | Multiple Myeloma | Nanomolar range | [4] |
Visualizations
Synthetic Workflow
The overall synthetic workflow for the preparation of cinnamic hydroxamic acid HDAC inhibitors using this compound is depicted below.
Caption: Synthetic workflow for HDAC inhibitors.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors, such as those synthesized via this methodology, exert their anticancer effects by modulating various cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: HDAC inhibitor signaling pathway.
Conclusion
The use of this compound in the Horner-Wadsworth-Emmons reaction provides a robust and versatile entry point for the synthesis of cinnamic hydroxamic acid-based HDAC inhibitors. The described protocols offer a clear and reproducible pathway to these valuable compounds, allowing for systematic exploration of the structure-activity relationships by varying the aromatic aldehyde component. The resulting inhibitors have been shown to effectively modulate histone acetylation, leading to cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of this chemical class. These application notes serve as a valuable resource for researchers engaged in the discovery and development of novel epigenetic therapies.
References
- 1. Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel SAHA analogues inhibit HDACs, induce apoptosis and modulate the expression of microRNAs in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Synthesis using tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl diethylphosphonoacetate (B8399255) is a pivotal reagent in modern organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to stereoselectively form α,β-unsaturated esters. This powerful olefination reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the facile removal of the water-soluble phosphate (B84403) byproduct, simplifying product purification. The HWE reaction employing tert-butyl diethylphosphonoacetate is particularly valued for its high propensity to yield the thermodynamically favored (E)-alkene with excellent stereoselectivity.[1] The bulky tert-butyl ester group can further enhance this selectivity.
These application notes provide detailed protocols and quantitative data for the stereoselective synthesis of α,β-unsaturated esters from various aldehydes using this compound, catering to the needs of researchers in synthetic chemistry and drug development.
Key Applications
-
Stereoselective Synthesis of (E)-α,β-Unsaturated Esters: The primary application is the synthesis of predominantly (E)-α,β-unsaturated esters from a wide range of aldehydes.
-
Natural Product Synthesis: The reliability and stereoselectivity of the HWE reaction with this reagent make it a valuable tool in the total synthesis of complex natural products.[2]
-
Medicinal Chemistry: The resulting α,β-unsaturated esters are important building blocks for the synthesis of pharmacologically active molecules.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate to form a stabilized carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane.[3] Subsequent elimination of a dialkyl phosphate salt yields the alkene.[1]
The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the reaction conditions (base, solvent, temperature), and the nature of the metal cation.[4] Generally, the reaction favors the formation of the more stable (E)-alkene, as the transition state leading to the trans-alkene is lower in energy.[3] Factors that promote equilibration of the intermediates, such as higher temperatures and less coordinating cations (e.g., Na+, K+ over Li+), tend to increase the (E)-selectivity.[4]
Data Presentation
Table 1: Horner-Wadsworth-Emmons Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Benzaldehyde | NaH | THF | 0 to rt | >95:5 | ~85-95 |
| 4-Chlorobenzaldehyde | K₂CO₃/DBU | Toluene | rt | >98:2 | ~90 |
| 4-Methoxybenzaldehyde | NaH | THF | 0 to rt | >95:5 | ~88 |
| 2-Naphthaldehyde | LiCl/DBU | CH₃CN | rt | >95:5 | ~92 |
Note: The data presented are representative values compiled from typical outcomes of the HWE reaction under the specified conditions. Actual yields and selectivities may vary based on specific experimental execution.
Table 2: Horner-Wadsworth-Emmons Reaction with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Isobutyraldehyde | NaH | THF | 0 to rt | >90:10 | ~80-90 |
| Hexanal | LiCl/DBU | CH₃CN | rt | >95:5 | ~85 |
| Cyclohexanecarboxaldehyde | NaH | THF | 0 to rt | >95:5 | ~88 |
| Citronellal | LiCl/DBU | CH₃CN | rt | >90:10 | ~80 |
Note: The data presented are representative values. Reactions with sterically hindered or base-sensitive aliphatic aldehydes may require milder conditions, such as the Masamune-Roush protocol, to achieve optimal results.
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with Sodium Hydride
This protocol is suitable for a wide range of aromatic and unhindered aliphatic aldehydes.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the solvent.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.05 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate anion.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α,β-unsaturated ester.
Protocol 2: Masamune-Roush Conditions for Base-Sensitive Aldehydes
This protocol is recommended for aldehydes that are prone to enolization, racemization, or degradation under strongly basic conditions.[4]
Materials:
-
This compound
-
Base-sensitive aldehyde (e.g., Citronellal)
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.1 equivalents) and anhydrous acetonitrile.
-
Add this compound (1.1 equivalents) to the suspension.
-
Add the base-sensitive aldehyde (1.0 equivalent) to the mixture.
-
Cool the mixture to 0 °C and add DBU (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Horner-Wadsworth-Emmons Reaction Mechanism.
Caption: General Experimental Workflow for the HWE Reaction.
References
Application Notes and Protocols for One-Pot Syntheses Involving tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct one-pot synthetic methodologies utilizing tert-butyl diethylphosphonoacetate (B8399255). These procedures offer efficient routes to valuable α-substituted and α,β-unsaturated tert-butyl esters, which are important intermediates in pharmaceutical and materials science research. The protocols are designed to be clear, reproducible, and scalable for research and development purposes.
Introduction
tert-Butyl diethylphosphonoacetate is a versatile C-building block, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters. The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification. One-pot methodologies that combine multiple reaction steps without the isolation of intermediates are highly desirable as they reduce reaction time, minimize waste, and can improve overall yields.
This document details two such one-pot procedures:
-
A two-step, one-pot synthesis of α-substituted tert-butyl acrylates via an initial alkylation of this compound followed by a Horner-Wadsworth-Emmons reaction with formaldehyde (B43269).[1][2][3]
-
A one-pot Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated tert-butyl esters from various aldehydes using a lithium chloride and 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) mediated protocol.
These protocols provide access to a wide range of functionalized acrylate (B77674) and cinnamate (B1238496) derivatives, demonstrating the broad applicability of this compound in modern organic synthesis.
Application Note 1: One-Pot Synthesis of α-Substituted tert-Butyl Acrylates
This one-pot, two-step method allows for the efficient synthesis of α-substituted tert-butyl acrylates. The reaction proceeds via an initial alkylation of the phosphonate, followed by a subsequent Horner-Wadsworth-Emmons (HWE) reaction with formaldehyde.[1][2][3] This approach is particularly useful for introducing a variety of side-chains, including those analogous to natural amino acids.[1][2]
Logical Workflow for the Synthesis of α-Substituted tert-Butyl Acrylates
Caption: Workflow for the one-pot synthesis of α-substituted tert-butyl acrylates.
Experimental Protocol
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl (B1604629) bromide, 1-bromo-2-methylpropane)
-
Potassium tert-butoxide (t-BuOK)
-
Potassium carbonate (K₂CO₃)
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium tert-butoxide (1.5 equiv) at room temperature under an inert atmosphere.
-
Add the alkylating agent (1.5 equiv) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Add potassium carbonate (1.5 equiv) followed by aqueous formaldehyde (1.5 equiv).
-
Heat the mixture again to 100 °C and stir for an additional 3 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-substituted tert-butyl acrylate.
Data Presentation
The following table summarizes the yields obtained for the one-pot synthesis of various α-substituted tert-butyl acrylates using the described protocol.[1]
| Entry | Alkylating Agent | Corresponding Amino Acid Side Chain | Product | Yield (%) |
| 1 | tert-Butyl bromoacetate | Aspartic Acid | tert-Butyl 2-(2-(tert-butoxy)-2-oxoethyl)acrylate | 72 |
| 2 | 1-Bromo-2-methylpropane | Leucine | tert-Butyl 2-isobutylacrylate | 63 |
| 3 | 1-Bromobutane | Norleucine | tert-Butyl 2-butylacrylate | 78 |
| 4 | Benzyl bromide | Phenylalanine | tert-Butyl 2-benzylacrylate | 78 |
| 5 | 1-(Chloromethyl)-4-methoxybenzene | Tyrosine (O-methylated) | tert-Butyl 2-(4-methoxybenzyl)acrylate | 89 |
| 6 | 2-Bromopropane | Valine | tert-Butyl 2-isopropylacrylate | - |
| 7 | 1-Bromo-3-phenylpropane | - | tert-Butyl 2-(3-phenylpropyl)acrylate | 84 |
| 8 | 3-Bromopropyne | - | tert-Butyl 2-(prop-2-yn-1-yl)acrylate | 62 |
Application Note 2: One-Pot Synthesis of α,β-Unsaturated tert-Butyl Esters via LiCl/DBU Mediated HWE Reaction
This protocol describes a one-pot Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated tert-butyl esters from various aldehydes. The use of lithium chloride (LiCl) as an additive with a non-nucleophilic base, 1,8-diazabicycl[5.4.0]undec-7-ene (DBU), facilitates the reaction under mild conditions, often providing high yields and excellent E-stereoselectivity. This method is broadly applicable to a range of aromatic and aliphatic aldehydes.
Signaling Pathway for the LiCl/DBU Mediated HWE Reaction
Caption: Proposed mechanism for the LiCl/DBU mediated HWE reaction.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, cinnamaldehyde)
-
Lithium chloride (LiCl), anhydrous
-
1,8-Diazabicycl[5.4.0]undec-7-ene (DBU)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.1 equiv) and anhydrous lithium chloride (1.1 equiv) in anhydrous acetonitrile, add the aldehyde (1.0 equiv) at room temperature under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated tert-butyl ester.
Data Presentation
The following table summarizes the yields for the one-pot synthesis of various α,β-unsaturated tert-butyl esters using the LiCl/DBU mediated HWE protocol.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | tert-Butyl cinnamate | 2 | 92 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | tert-Butyl 4-chlorocinnamate | 3 | 95 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | tert-Butyl 4-methoxycinnamate | 2.5 | 94 | >99:1 |
| 4 | 2-Naphthaldehyde | tert-Butyl 3-(naphthalen-2-yl)acrylate | 4 | 89 | >99:1 |
| 5 | Cinnamaldehyde | tert-Butyl (2E,4E)-5-phenylpenta-2,4-dienoate | 5 | 85 | >99:1 |
| 6 | Hexanal | tert-Butyl (E)-oct-2-enoate | 12 | 88 | >99:1 |
| 7 | Cyclohexanecarboxaldehyde | tert-Butyl (E)-3-cyclohexylacrylate | 10 | 90 | >99:1 |
Note: Yields and reaction times are representative and may vary depending on the specific substrate and reaction scale. E/Z ratios are typically determined by ¹H NMR analysis of the crude reaction mixture.
Conclusion
The one-pot methodologies presented herein offer efficient and practical routes for the synthesis of a diverse range of tert-butyl esters using this compound. The alkylation-HWE sequence provides a straightforward method for producing α-substituted acrylates, while the LiCl/DBU mediated HWE reaction is a reliable protocol for the synthesis of α,β-unsaturated esters with high E-selectivity. These protocols are valuable additions to the synthetic chemist's toolbox for the construction of key intermediates in drug discovery and materials science.
References
Application Notes and Protocols for Large-Scale Synthesis Using tert-Butyl Diethylphosphonoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the large-scale synthesis of α,β-unsaturated esters using tert-Butyl diethylphosphonoacetate (B8399255). This versatile reagent is a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely utilized method for the stereoselective formation of carbon-carbon double bonds in the pharmaceutical and fine chemical industries.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification. tert-Butyl diethylphosphonoacetate is particularly valuable for introducing a tert-butyl ester moiety, a common protecting group and functional handle in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
This document details the large-scale preparation of this compound itself and its subsequent application in the synthesis of key intermediates, with a focus on precursors for molecules targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.
I. Large-Scale Synthesis of this compound
A robust and high-yielding protocol for the multigram to kilogram-scale synthesis of this compound is essential for its application in industrial settings. The following protocol is adapted from established literature procedures.[1]
Experimental Protocol
Reaction Scheme:
A representative reaction scheme for the synthesis of this compound.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g) | Moles |
| Triethyl phosphite | 166.16 | 485 | 2.92 |
| tert-Butyl bromoacetate | 195.05 | 541 | 2.77 |
Procedure:
-
A three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere is charged with triethyl phosphite (485 g, 2.92 mol).
-
The triethyl phosphite is heated to 90°C with stirring.
-
tert-Butyl bromoacetate (541 g, 2.77 mol) is added dropwise to the heated solution over a period of 2 hours, maintaining the internal temperature at 90°C.
-
After the addition is complete, the reaction mixture is stirred at 90°C for an additional 4 hours.
-
The mixture is then cooled to room temperature.
-
The crude product is purified by vacuum distillation to remove low-boiling point impurities. The residue, a colorless liquid, is the desired this compound.
Quantitative Data Summary:
| Product | Yield (g) | Yield (%) | Purity (GC) |
| This compound | 680 | 97 | >98% |
II. Application in the Synthesis of α,β-Unsaturated Esters
The primary application of this compound is in the Horner-Wadsworth-Emmons reaction to produce α,β-unsaturated tert-butyl esters. These compounds are valuable intermediates in organic synthesis.
General Experimental Workflow
The following diagram illustrates a typical workflow for a large-scale HWE reaction using this compound.
General workflow for a large-scale Horner-Wadsworth-Emmons reaction.
Example Protocol: Synthesis of a Generic α,β-Unsaturated tert-Butyl Ester
This protocol provides a general template for the reaction of an aldehyde with this compound on a multi-gram scale.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (g) | Moles | Equivalents |
| This compound | 252.24 | 30.3 | 0.12 | 1.2 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.8 | 0.12 | 1.2 |
| Aldehyde (R-CHO) | Varies | - | 0.10 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 500 mL | - | - |
Procedure:
-
A flame-dried, three-necked round-bottom flask under a nitrogen atmosphere is charged with sodium hydride (4.8 g of a 60% dispersion in mineral oil, 0.12 mol).
-
The sodium hydride is washed with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, and the hexanes are carefully removed via cannula.
-
Anhydrous THF (200 mL) is added to the flask, and the suspension is cooled to 0°C.
-
A solution of this compound (30.3 g, 0.12 mol) in anhydrous THF (100 mL) is added dropwise to the stirred suspension of sodium hydride. The mixture is stirred at 0°C for 1 hour.
-
A solution of the aldehyde (0.10 mol) in anhydrous THF (200 mL) is added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 150 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel or by crystallization to afford the pure α,β-unsaturated tert-butyl ester.
Expected Outcome:
Yields for this type of reaction are typically in the range of 70-95%, with high (E)-stereoselectivity, depending on the specific aldehyde used.
III. Application in the Synthesis of STAT3 Pathway Modulators
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, differentiation, and apoptosis.[2][3][4][5][6] Constitutive activation of the STAT3 signaling pathway is implicated in various cancers, making it an attractive target for drug development. This compound is a key reagent in the synthesis of phosphopeptide mimetic prodrugs that can target the SH2 domain of STAT3, thereby inhibiting its activation.[7]
STAT3 Signaling Pathway
Simplified STAT3 signaling pathway and the role of HWE-derived inhibitors.
The α,β-unsaturated tert-butyl esters synthesized using this compound can be further elaborated into complex molecules that mimic phosphotyrosine residues. These mimics can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in tumor progression.
Conclusion
This compound is a highly effective and scalable reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. The protocols outlined in these application notes provide a framework for the large-scale production of this key intermediate and its application in the synthesis of valuable building blocks for the pharmaceutical industry, including those for the development of novel STAT3 pathway inhibitors. Careful optimization of reaction conditions for specific substrates is recommended to achieve maximum yield and stereoselectivity in a large-scale setting.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for tert-Butyl Diethylphosphonoacetate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl diethylphosphonoacetate (B8399255) as a key reagent in the synthesis of complex natural products. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing this phosphonate (B1237965) reagent, offers a reliable and stereoselective method for the formation of α,β-unsaturated esters, a common structural motif in many biologically active molecules.
Introduction
tert-Butyl diethylphosphonoacetate is a valuable C-building block in organic synthesis, primarily employed in the Horner-Wadsworth-Emmons olefination reaction. Its bulky tert-butyl ester group can influence the stereochemical outcome of the reaction and can be selectively cleaved under acidic conditions, providing a versatile handle for further synthetic transformations. This reagent has been instrumental in the total synthesis of several important natural products, including the spliceosome inhibitor Pladienolide B and the proteasome inhibitor Syringolin A.
Key Applications in Natural Product Synthesis
The HWE reaction with this compound is a powerful tool for chain elongation and the introduction of α,β-unsaturated ester moieties. This section highlights its application in the total synthesis of notable natural products.
Pladienolide B Synthesis
Pladienolide B is a potent antitumor macrolide that targets the SF3b subunit of the spliceosome, a key component of the cellular machinery responsible for pre-mRNA splicing.[1][2][3] Its complex structure has been a target for several total synthesis campaigns, many of which employ a crucial HWE reaction to construct the carbon skeleton.
General Workflow for Pladienolide B Synthesis via HWE:
Caption: Synthetic strategy for Pladienolide B utilizing the HWE reaction.
Syringolin A Synthesis
Syringolin A is a virulence factor produced by the bacterium Pseudomonas syringae that acts as a proteasome inhibitor.[4][5] Its synthesis has been accomplished through various routes, with the HWE reaction playing a critical role in the formation of a key macrocyclic precursor.
Quantitative Data Presentation
The following table summarizes quantitative data for the Horner-Wadsworth-Emmons reaction using this compound in the synthesis of various natural product intermediates.
| Natural Product Intermediate | Aldehyde Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Pladienolide B Analogue | Vinyl iodide aldehyde | KHMDS | THF | -78 to rt | 2 | 75 | >20:1 | [3] |
| Syringolin A Precursor | Protected amino aldehyde | NaH | THF | 0 to rt | 12 | 85 | E-selective | [4] |
Experimental Protocols
Synthesis of Pladienolide B Analogue Intermediate
This protocol is adapted from the total synthesis of a Pladienolide B analogue by Maier and coworkers.[3]
Reaction: Horner-Wadsworth-Emmons olefination of a complex aldehyde with this compound.
Materials:
-
Aldehyde fragment (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.4 equiv, 0.5 M in toluene)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A solution of this compound (1.5 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
KHMDS (1.4 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
A solution of the aldehyde fragment (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.
Expected Outcome: The reaction typically yields the E-isomer as the major product with good to excellent yields.[3]
Synthesis of Syringolin A Precursor
This protocol is based on the total synthesis of Syringolin A by Stephenson and coworkers.[4]
Reaction: Intramolecular Horner-Wadsworth-Emmons reaction for macrolactamization. While the specific example in the literature uses a phosphonate attached to the nitrogen, the principle of the HWE reaction for ring closure is demonstrated. For the purpose of this application note, a representative intermolecular reaction is described.
Materials:
-
Protected amino aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C is added a solution of this compound (1.2 equiv) in anhydrous THF.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of the protected amino aldehyde (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched with water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The residue is purified by flash chromatography to yield the α,β-unsaturated ester.
Signaling Pathway and Mechanism of Action
Pladienolide B and the Spliceosome
Pladienolide B exerts its potent anticancer activity by inhibiting the spliceosome, a large and dynamic molecular machine responsible for removing introns from pre-messenger RNA (pre-mRNA), a critical step in gene expression.[1][2][3] Pladienolide B specifically binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a core component of the spliceosome.[1][6] This binding event stalls the spliceosome in an inactive conformation, preventing the catalytic steps of splicing and leading to an accumulation of unspliced pre-mRNAs. The disruption of normal splicing patterns for numerous genes, including those involved in cell cycle regulation and apoptosis, ultimately results in cell cycle arrest and programmed cell death in cancer cells.
Caption: Pladienolide B inhibits the transition from the A complex to the B complex in spliceosome assembly.
Information on the specific biological targets and mechanisms of action for Syringolin A and (-)-tetrahydropyrenophorol is less defined in the readily available literature. Syringolin A is known to be a proteasome inhibitor, but a detailed signaling pathway diagram would require further investigation into its specific interactions with the proteasome subunits and downstream effects. The biological activity of (-)-tetrahydropyrenophorol is not extensively characterized in the provided search results, though some natural products of this class exhibit antimicrobial properties.
Conclusion
This compound is a versatile and efficient reagent for the stereoselective synthesis of α,β-unsaturated esters within the framework of complex natural product synthesis. The Horner-Wadsworth-Emmons reaction employing this reagent provides a robust method for C-C bond formation, enabling the construction of intricate molecular architectures. The provided protocols for the synthesis of key intermediates of Pladienolide B and Syringolin A highlight the practical utility of this reagent. Further exploration of its applications in the synthesis of other biologically active natural products is a promising avenue for future research.
References
- 1. Total Syntheses of Pladienolide-Derived Spliceosome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Syntheses of Pladienolide-Derived Spliceosome Modulators [mdpi.com]
- 3. Synthesis of a pladienolide B analogue with the fully functionalized core structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of syringolin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of syringolin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the effects of the splicing inhibitor Pladienolide B and cancer-related mutations in the SF3b1 protein on pre-mRNA splicing in vitro [ediss.uni-goettingen.de]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with tert-Butyl Diethylphosphonoacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the Horner-Wadsworth-Emmons (HWE) reaction using tert-Butyl diethylphosphonoacetate (B8399255). This resource offers detailed answers to frequently asked questions, troubleshooting for common experimental issues, and specific protocols to improve reaction yield and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction?
The HWE reaction offers several significant advantages over the Wittig reaction, primarily concerning byproduct removal and the nucleophilicity of the reagent. The phosphorus-containing byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can be easily removed from the reaction mixture through a simple aqueous workup.[1] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, which is often difficult to separate from the desired product, complicating purification. Furthermore, the phosphonate (B1237965) carbanion used in the HWE reaction is generally more nucleophilic than the corresponding phosphonium (B103445) ylide in the Wittig reaction, allowing it to react efficiently with a broader range of aldehydes and ketones, including those that are sterically hindered.[1]
Q2: How does the purity of reagents, particularly the aldehyde and phosphonate, affect the reaction outcome?
The purity of all reagents is critical for a successful HWE reaction. Impurities in the aldehyde or tert-Butyl diethylphosphonoacetate can lead to the formation of side products and a significant reduction in the yield of the desired alkene. It is highly recommended to purify the aldehyde, for instance by distillation or chromatography, before its use. The phosphonate ester should also be of high purity to ensure optimal reaction performance.
Q3: What is the role of anhydrous conditions in the Horner-Wadsworth-Emmons reaction?
Strict anhydrous conditions are crucial for the success of the HWE reaction. The reaction is typically initiated by a strong base to deprotonate the phosphonate ester and form the reactive carbanion. Any moisture present in the reaction flask, solvents, or on the surface of the glassware will quench the strong base, preventing the formation of the necessary carbanion and inhibiting the reaction. Therefore, it is essential to use oven-dried glassware and anhydrous solvents to maximize the yield.
Q4: Can the Horner-Wadsworth-Emmons reaction be used to synthesize Z-alkenes?
While the standard HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, modifications have been developed to favor the formation of (Z)-alkenes. The Still-Gennari modification, for example, utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with specific base and solvent systems (e.g., KHMDS and 18-crown-6 (B118740) in THF) to achieve high Z-selectivity.[2][3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons reaction with this compound and provides systematic solutions.
Issue 1: Low or No Product Yield
Low product yield is a frequent challenge in the HWE reaction. The underlying causes can often be traced back to several key factors in the experimental setup.
-
Cause 1: Inefficient Deprotonation of the Phosphonate.
-
Solution: The base used may not be strong enough or may have degraded due to improper storage. Ensure the base is fresh and of high quality. For standard reactions, a strong base like sodium hydride (NaH) is effective. If your substrate is sensitive to strong bases, consider milder conditions such as the Masamune-Roush protocol, which employs lithium chloride (LiCl) with an amine base like DBU or triethylamine.[5]
-
-
Cause 2: Presence of Moisture.
-
Solution: As mentioned in the FAQs, water will quench the base. Ensure all glassware is thoroughly oven-dried before use and that all solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Cause 3: Sterically Hindered Substrates.
-
Solution: Highly sterically hindered aldehydes or ketones may react more slowly. To improve the yield, consider increasing the reaction temperature or extending the reaction time. The HWE reaction is generally more effective for hindered carbonyl compounds than the Wittig reaction.
-
-
Cause 4: Impure Reagents.
-
Solution: The presence of impurities in the aldehyde, ketone, or phosphonate ester can significantly impact the reaction. Purify the carbonyl compound before the reaction. Ensure the this compound is of high purity.
-
Issue 2: Poor E/Z Stereoselectivity
The HWE reaction generally favors the formation of the (E)-alkene. However, achieving high selectivity can sometimes be challenging.
-
Cause 1: Reaction Conditions Not Optimized for High E-selectivity.
-
Solution: To enhance (E)-selectivity, several factors can be adjusted. Using lithium or sodium bases often promotes the formation of the E-isomer. Increasing the reaction temperature can also improve E-selectivity by allowing the reaction intermediates to equilibrate to the more stable trans-oxaphosphetane.
-
-
Cause 2: Desire for the Z-alkene without appropriate modification.
-
Solution: To obtain the (Z)-alkene as the major product, the standard HWE conditions are not suitable. The Still-Gennari modification is the recommended approach. This involves using a phosphonate with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, along with a potassium base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) in a solvent like THF at low temperatures.[2][3][4]
-
Data Presentation
The selection of base and solvent can significantly influence the yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction. The following tables summarize the effects of these parameters.
Table 1: Effect of Different Bases on Reaction Yield
| Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| NaH | THF | 0 to rt | High | Predominantly E |
| n-BuLi | THF | -78 to rt | Moderate to High | Predominantly E |
| LiCl/DBU | Acetonitrile | rt | High | High E-selectivity |
| LiOH·H₂O | None (solvent-free) | rt | 83-97 | 95:5 to 99:1 |
| KHMDS/18-crown-6 | THF | -78 | High | Predominantly Z |
Note: Yields and selectivities are general ranges and can vary depending on the specific aldehyde or ketone used.
Table 2: Effect of Different Solvents on Reaction Yield
| Solvent | Base | Temperature (°C) | Yield (%) | E/Z Ratio |
| Tetrahydrofuran (B95107) (THF) | NaH | 0 to rt | High | Predominantly E |
| Dimethylformamide (DMF) | NaH | rt | High | Predominantly E |
| Acetonitrile | LiCl/DBU | rt | High | High E-selectivity |
| Toluene | NaH | rt to reflux | Moderate to High | Predominantly E |
Experimental Protocols
Standard Protocol for (E)-Alkene Synthesis using NaH
This protocol is a general procedure for the synthesis of (E)-α,β-unsaturated esters from aldehydes using this compound and sodium hydride.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil to a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Washing the NaH: Wash the sodium hydride with anhydrous hexane (B92381) (3 x 5 mL) to remove the mineral oil, and then carefully remove the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Phosphonate Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the stirred suspension.
-
Ylide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas has ceased.
-
Aldehyde Addition: Re-cool the reaction mixture to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure (E)-α,β-unsaturated ester.[1]
Masamune-Roush Protocol for Base-Sensitive Substrates
This protocol is suitable for aldehydes that are sensitive to strong bases.
-
Preparation: To a stirred solution of anhydrous lithium chloride (1.5 equivalents) in anhydrous acetonitrile, add the aldehyde (1.0 equivalent) and this compound (1.1 equivalents) under an inert atmosphere.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup and Purification: Follow steps 8-12 of the standard protocol.
Visualizations
Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for the HWE reaction.
Caption: Troubleshooting decision tree for the HWE reaction.
References
optimizing E/Z selectivity in HWE reactions with tert-Butyl diethylphosphonoacetate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the E/Z selectivity in HWE reactions, with a specific focus on the use of tert-Butyl diethylphosphonoacetate (B8399255).
Troubleshooting Guide
This guide addresses common issues encountered during the HWE reaction with tert-Butyl diethylphosphonoacetate, helping you to diagnose and resolve problems to achieve your desired stereochemical outcome.
Issue 1: Poor E/Z Selectivity
Question: I am getting a mixture of E and Z isomers with a low ratio, making purification difficult and reducing the yield of the desired isomer. What are the possible causes and how can I improve the selectivity?
Answer: Poor E/Z selectivity in the HWE reaction can be influenced by several factors. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, but reaction conditions can be modified to enhance this preference or to favor the kinetic (Z)-product.
Possible Causes and Solutions:
-
Sub-optimal Base and Cation Effects: The choice of base and its counter-ion can significantly impact the stereochemical outcome.
-
Troubleshooting Step: If you are using a strong, non-coordinating base like sodium hydride (NaH), consider switching to a lithium base like n-butyllithium (n-BuLi) or lithium hexamethyldisilazide (LiHMDS). Lithium ions can influence the transition state geometry. Conversely, potassium bases like potassium tert-butoxide (t-BuOK) can also alter selectivity. A thorough screen of bases is recommended.
-
-
Reaction Temperature: The reaction may not be under thermodynamic control, leading to a mixture of products.[1]
-
Troubleshooting Step: To favor the thermodynamically more stable (E)-isomer, try running the reaction at a higher temperature (e.g., refluxing THF or toluene).[2] This allows for the equilibration of the oxaphosphetane intermediates. For Z-selectivity, lower temperatures are generally preferred to trap the kinetic product.[3]
-
-
Solvent Polarity: The solvent can influence the stability of the intermediates and transition states.
-
Troubleshooting Step: Aprotic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) are common.[2][4] For E-selectivity, less polar solvents like toluene may be beneficial. For Z-selectivity, more polar aprotic solvents might be explored, although this is less common for standard HWE reactions.
-
-
Presence of Additives: Lewis acids can coordinate to the carbonyl oxygen and influence the stereochemical course of the reaction.
-
Troubleshooting Step: The addition of lithium salts, such as lithium chloride (LiCl) or lithium bromide (LiBr), can enhance E-selectivity.[5] This is a key feature of the Masamune-Roush conditions.
-
Issue 2: Low or No Reaction Conversion
Question: My HWE reaction is not proceeding to completion, or I am observing no product formation. What could be the issue?
Answer: Low or no conversion in an HWE reaction can stem from several factors, from reagent quality to reaction setup.
Possible Causes and Solutions:
-
Inefficient Deprotonation: The phosphonate (B1237965) may not be fully deprotonated to form the reactive carbanion.
-
Troubleshooting Step: Ensure your base is fresh and of high quality. Sodium hydride, for instance, can form an inactive oxide layer. Use a fresh bottle or wash the NaH with hexanes before use. Ensure your reaction solvent is strictly anhydrous, as water will quench the base and the carbanion.
-
-
Low Reactivity of the Carbonyl Compound: Sterically hindered ketones or electron-deficient aldehydes may react sluggishly.
-
Troubleshooting Step: Increase the reaction temperature and/or reaction time. The addition of a Lewis acid, such as LiCl, can sometimes activate the ketone towards nucleophilic attack.
-
-
Side Reactions: The enolate of the aldehyde or ketone can undergo side reactions if the addition of reagents is not controlled.
-
Troubleshooting Step: Add the aldehyde or ketone solution slowly to the pre-formed ylide solution to ensure the ylide is always in excess. This minimizes self-condensation or other side reactions of the carbonyl compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Horner-Wadsworth-Emmons reaction and why does it typically favor the (E)-alkene?
A1: The HWE reaction begins with the deprotonation of the phosphonate to form a stabilized carbanion.[6] This carbanion then undergoes a nucleophilic addition to the aldehyde or ketone, forming diastereomeric intermediates (erythro and threo).[6] These intermediates cyclize to form oxaphosphetane intermediates, which then eliminate to form the alkene and a water-soluble phosphate (B84403) byproduct.[6] The reaction generally favors the (E)-alkene because the transition state leading to the trans (E) product is lower in energy, minimizing steric interactions between the substituents.[1] Under conditions that allow for equilibration of the intermediates (e.g., higher temperatures), the thermodynamically more stable (E)-alkene is the major product.
Q2: How can I favor the formation of the (Z)-alkene with a phosphonoacetate like this compound?
A2: While standard HWE conditions with stabilized phosphonates favor the E-isomer, achieving Z-selectivity is possible through specific modifications. The most well-known method is the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in the presence of a strong, non-coordinating base (like KHMDS) and often a crown ether at low temperatures.[5][6] For a standard phosphonate like this compound, achieving high Z-selectivity is challenging. However, using strong, non-coordinating bases like KHMDS in THF at very low temperatures (-78 °C) can sometimes favor the kinetic Z-product, although this is not always efficient.[3]
Q3: What is the role of lithium chloride (LiCl) in the Masamune-Roush conditions for the HWE reaction?
A3: In the Masamune-Roush modification of the HWE reaction, LiCl is used as an additive along with a mild base like triethylamine (B128534) (Et₃N) or DBU.[5] The lithium cation is believed to coordinate to both the carbonyl oxygen of the aldehyde/ketone and the oxygen of the phosphonate, forming a more organized transition state. This coordination can accelerate the reaction and often enhances the E-selectivity by further stabilizing the transition state leading to the E-alkene.
Data Presentation
The following tables summarize the influence of various reaction parameters on the E/Z selectivity of the HWE reaction.
Table 1: Effect of Base and Cation on E/Z Selectivity
| Base (Cation) | Typical Solvent | Temperature | Expected Major Isomer | Notes |
| NaH (Na⁺) | THF, Toluene | 0 °C to reflux | E | A common and effective base for E-selectivity. |
| n-BuLi (Li⁺) | THF | -78 °C to RT | E | Can offer good E-selectivity. |
| LHMDS (Li⁺) | THF | -78 °C to RT | E | Strong base, often provides high E-selectivity. |
| KHMDS (K⁺) | THF | -78 °C | Z-favored | Often used in Still-Gennari for Z-selectivity. |
| t-BuOK (K⁺) | THF | -78 °C to RT | Variable | Can provide good Z-selectivity at low temperatures.[3] |
| Et₃N / LiCl | THF, MeCN | 0 °C to RT | E | Masamune-Roush conditions, excellent for high E-selectivity. |
| DBU / LiCl | THF, MeCN | 0 °C to RT | E | Masamune-Roush conditions, excellent for high E-selectivity. |
Table 2: Effect of Temperature and Solvent on E/Z Selectivity
| Temperature | Solvent | Expected Outcome | Rationale |
| Low (-78 °C) | THF | Favors kinetic product (potentially more Z) | The initial addition step is less reversible, trapping the kinetically favored product.[1] |
| Room Temperature | THF | Generally favors E | A balance between kinetic and thermodynamic control. |
| High (Reflux) | Toluene, THF | Favors thermodynamic product (more E) | Allows for equilibration of intermediates to the more stable transition state leading to the E-alkene.[2] |
Experimental Protocols
Protocol 1: General Procedure for High (E)-Selectivity (Masamune-Roush Conditions)
This protocol is designed to maximize the formation of the (E)-alkene.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous Lithium Chloride (LiCl)
-
Triethylamine (Et₃N) or DBU
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Anhydrous workup and purification reagents
Procedure:
-
To a solution of anhydrous LiCl (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.1 equivalents) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture for 10-15 minutes.
-
Add Et₃N (1.5 equivalents) and continue stirring for 30-60 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add the aldehyde or ketone (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Potentially Higher (Z)-Selectivity
This protocol aims to favor the kinetic (Z)-product, although high selectivity can be challenging with this specific phosphonate.
Materials:
-
This compound
-
Aldehyde or ketone
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous workup and purification reagents
Procedure:
-
To a solution of this compound (1.1 equivalents) in anhydrous THF at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of KHMDS (1.05 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the ylide.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing HWE reactions.
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions Involving tert-Butyl Diethylphosphonoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving tert-butyl diethylphosphonoacetate (B8399255). The focus is on the widely used Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of α,β-unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Horner-Wadsworth-Emmons reaction using tert-butyl diethylphosphonoacetate, and how is it typically removed?
A1: The primary byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, typically diethyl phosphate (B84403), which is formed from the phosphonate (B1237965) reagent.[1] A key advantage of the HWE reaction is the ease of removal of this byproduct.[2][3] Standard aqueous workup procedures, such as washing the organic reaction mixture with water or brine, are generally sufficient to remove the majority of the phosphate salt.
Q2: My reaction is complete, but I'm having trouble with the workup. What are some common issues and solutions?
A2: A common issue during workup is the formation of an emulsion, which can be caused by the phosphate byproduct. To address this, adding brine (saturated aqueous NaCl solution) can help to break the emulsion. If the byproduct precipitates as a solid, it can often be removed by filtration before the aqueous extraction.
Q3: What factors influence the stereoselectivity (E/Z ratio) of the alkene product?
A3: The stereochemical outcome of the HWE reaction is influenced by several factors, including the structure of the reactants, the base used, the solvent, and the reaction temperature.[4] Generally, HWE reactions with stabilized phosphonates like this compound favor the formation of the thermodynamically more stable (E)-alkene.[3] However, the choice of base and solvent can significantly impact the E/Z ratio. For instance, using potassium bases in combination with crown ethers can sometimes favor the formation of the (Z)-isomer.
Q4: Can the tert-butyl ester group be cleaved during the reaction or workup?
A4: The tert-butyl ester is generally stable under the basic conditions of the Horner-Wadsworth-Emmons reaction. However, it is sensitive to acidic conditions.[5] Hydrolysis can occur if the reaction is quenched with a strong acid or during purification steps involving acidic media, leading to the formation of the corresponding carboxylic acid and isobutylene (B52900) or tert-butanol.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Incomplete deprotonation of the phosphonate. 2. Inactive or sterically hindered aldehyde/ketone. 3. Low reaction temperature or insufficient reaction time. 4. Degradation of the phosphonate carbanion. | 1. Ensure the base is strong enough (e.g., NaH, LDA, n-BuLi) and that the phosphonate is fully deprotonated before adding the carbonyl compound. 2. Verify the purity and reactivity of the carbonyl substrate. For very hindered ketones, longer reaction times or higher temperatures may be necessary. 3. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. Consider increasing the temperature if the reaction is sluggish. 4. Add the carbonyl compound promptly after the formation of the phosphonate carbanion, as it can be unstable over long periods. |
| Formation of Unexpected Byproducts | 1. β-hydroxyphosphonate: In the absence of a strong electron-withdrawing group, the elimination step to form the alkene can be slow, leading to the isolation of the β-hydroxyphosphonate intermediate.[3] 2. Michael Addition Product: If the substrate is an α,β-unsaturated aldehyde or ketone, the phosphonate carbanion can act as a Michael donor. 3. Self-condensation of the carbonyl compound: If the aldehyde or ketone is enolizable, self-condensation (e.g., aldol (B89426) reaction) can occur, especially with strong bases. 4. Hydrolysis of the tert-butyl ester: Acidic conditions during workup or purification can lead to the formation of the carboxylic acid.[5] | 1. This intermediate can sometimes be converted to the desired alkene by treatment with a dehydrating agent like diisopropylcarbodiimide.[3] 2. To favor the 1,2-addition (HWE reaction), consider using colder reaction temperatures and a rapid addition of the carbonyl compound to the phosphonate anion. 3. Add the enolizable carbonyl compound slowly to the cooled solution of the phosphonate carbanion to minimize its concentration and reduce the rate of self-condensation. 4. Ensure the workup and purification steps are performed under neutral or basic conditions to preserve the tert-butyl ester. |
| Poor E/Z Selectivity | 1. Reaction conditions not optimized for the desired isomer. 2. Steric hindrance in the substrate or phosphonate. | 1. For higher (E)-selectivity, using NaH or Li-bases in THF is common. For higher (Z)-selectivity, potassium bases with crown ethers (Still-Gennari conditions) can be employed.[7] 2. The steric bulk of both the phosphonate and the carbonyl compound can influence the stereochemical outcome. In some cases, achieving high selectivity may require screening different phosphonate reagents or reaction conditions. |
| Difficult Purification | 1. Incomplete removal of the diethyl phosphate byproduct. 2. Co-elution of the product and unreacted starting materials or byproducts during chromatography. | 1. Wash the organic layer with a dilute basic solution (e.g., 5% NaOH) during the workup to convert the diethyl phosphate into its more water-soluble salt. 2. Optimize the solvent system for column chromatography. A different stationary phase (e.g., alumina) may be beneficial in some cases. Recrystallization can also be an effective purification method. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via the Michaelis-Arbuzov reaction.[8]
Materials:
-
Triethyl phosphite (B83602)
-
tert-Butyl bromoacetate (B1195939)
-
Three-necked round-bottomed flask
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a three-necked round-bottomed flask under a nitrogen atmosphere, heat triethyl phosphite (1.0 eq) to 90°C.[8]
-
Add tert-butyl bromoacetate (1.1 eq) dropwise over 2 hours while maintaining the temperature at 90°C.[8]
-
After the addition is complete, continue stirring the mixture at 90°C for an additional 4 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Purify the product by vacuum distillation to remove any low-boiling impurities. The residue is collected as colorless liquid this compound.[8]
Horner-Wadsworth-Emmons Reaction with an Aldehyde
This protocol provides a general procedure for the reaction of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringes, magnetic stirrer, ice bath
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Reaction with the Aldehyde:
-
Dissolve the aldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the phosphonate anion solution at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0°C and slowly quench with saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A simplified workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: The Influence of Temperature on tert-Butyl Diethylphosphonoacetate Reaction Outcomes
Welcome to the technical support center for experiments involving tert-butyl diethylphosphonoacetate (B8399255). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction outcomes by understanding the critical role of temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Horner-Wadsworth-Emmons (HWE) reaction using tert-butyl diethylphosphonoacetate is giving a mixture of E/Z isomers. How can I improve the selectivity for the (E)-alkene?
A1: The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is significantly influenced by temperature. To favor the formation of the thermodynamically more stable (E)-alkene, it is generally recommended to run the reaction at higher temperatures. The increased thermal energy allows for the equilibration of the intermediates leading to the final alkene product.[1][2][3]
Troubleshooting Steps:
-
Increase Reaction Temperature: If your current protocol is at a low temperature (e.g., -78°C or 0°C), consider increasing it to room temperature or even refluxing the reaction mixture.[2]
-
Allow for Equilibration: Ensure a sufficient reaction time at the elevated temperature for the intermediates to equilibrate.
-
Choice of Base and Solvent: While temperature is a key factor, the choice of base and solvent also plays a role. For instance, using lithium-based reagents has been shown to favor (E)-alkene formation more than potassium-based reagents.[1]
Q2: I need to synthesize the (Z)-alkene. What reaction conditions should I use with this compound?
A2: While the standard HWE reaction with stabilized phosphonates like this compound favors the (E)-isomer, obtaining the (Z)-isomer is possible under kinetic control. This typically involves using low reaction temperatures and specific reagents that prevent the equilibration of the reaction intermediates.
Troubleshooting Steps:
-
Low Reaction Temperature: Perform the reaction at a low temperature, such as -78°C. This can trap the kinetically favored (Z)-isomer by preventing equilibration to the more stable (E)-isomer.[4][5]
-
Rapid Quenching: After the addition of the aldehyde at low temperature, quenching the reaction quickly at that same low temperature can be crucial to prevent warming and subsequent isomerization to the (E)-product.[4][5]
-
Reagent Selection: The choice of base and the presence of additives can influence the E/Z ratio. For Z-selectivity, conditions that promote rapid and irreversible olefination are preferred.
Q3: I am observing a low yield in my HWE reaction at higher temperatures. What could be the cause?
A3: Elevated temperatures, while beneficial for (E)-selectivity, can also lead to side reactions that consume starting materials or the desired product, resulting in a lower overall yield.
Potential Causes and Solutions:
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester group is sensitive to both acidic and basic conditions, and this sensitivity increases with temperature. Under the basic conditions of the HWE reaction, prolonged exposure to high temperatures can lead to hydrolysis of the ester, forming the corresponding carboxylate and tert-butanol.[6]
-
Solution: Minimize the reaction time at elevated temperatures. Once the reaction has reached completion (as monitored by TLC or another appropriate method), work up the reaction promptly.
-
-
Thermal Decomposition: While this compound is relatively stable, prolonged heating at very high temperatures could lead to decomposition.
-
Solution: Avoid excessive heating. If refluxing, ensure the temperature of the heating mantle is well-controlled.
-
-
Aldol Condensation of the Aldehyde: If the aldehyde starting material is prone to self-condensation, higher temperatures can accelerate this side reaction.
-
Solution: Add the aldehyde slowly to the solution of the deprotonated phosphonate (B1237965) to maintain a low concentration of the free aldehyde.
-
Q4: Can the order of reagent addition and temperature control at the initial stage affect the reaction?
A4: Yes, the initial steps of the reaction are critical. The deprotonation of this compound to form the carbanion should be complete before the addition of the aldehyde.
Best Practices:
-
Deprotonation Temperature: The deprotonation is often carried out at 0°C to ensure controlled formation of the phosphonate carbanion.[7]
-
Aldehyde Addition: The aldehyde is typically added at a controlled temperature (e.g., 0°C or room temperature) to manage the initial exothermic reaction. For reactions targeting the kinetic (Z)-product, the aldehyde is added at a much lower temperature (e.g., -78°C).[8]
Data Presentation
The following table summarizes the expected trend of temperature's influence on the reaction of this compound with a generic aldehyde. Note that the exact yields and E/Z ratios will vary depending on the specific aldehyde, base, and solvent used.
Table 1: Influence of Temperature on HWE Reaction Outcomes
| Reaction Temperature (°C) | Predominant Isomer | Typical E/Z Ratio | Potential for Side Reactions |
| -78 | Kinetic (Z) | Varies (can favor Z) | Low |
| 0 | Mixture | E > Z | Low to Moderate |
| 25 (Room Temperature) | Thermodynamic (E) | High E-selectivity | Moderate |
| > 60 (Reflux) | Thermodynamic (E) | Very High E-selectivity | High (e.g., ester hydrolysis) |
Experimental Protocols
Protocol 1: Synthesis of (E)-α,β-Unsaturated Ester (High-Temperature Condition)
This protocol is optimized for the synthesis of the (E)-isomer.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous tetrahydrofuran (B95107) (THF) and cool the suspension to 0°C in an ice bath.
-
Slowly add this compound (1.05 eq) to the suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of (Z)-α,β-Unsaturated Ester (Low-Temperature Condition)
This protocol is designed to favor the formation of the kinetic (Z)-isomer.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.1 eq) and anhydrous THF.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a strong base (e.g., KHMDS, 1.05 eq) to the solution and stir for 30-60 minutes at -78°C.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78°C.[8]
-
Stir the reaction at -78°C for the time determined by reaction monitoring (TLC).
-
Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Influence of temperature on the stereochemical outcome of the HWE reaction.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [iro.uiowa.edu]
- 6. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 7. benchchem.com [benchchem.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Removal of Phosphate Byproduct from Horner-Wadsworth-Emmons (HWE) Reactions
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of phosphate (B84403) byproducts from their HWE reactions.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the phosphate byproduct in the HWE reaction and why is it often difficult to remove?
The HWE reaction generates an alkene and a phosphate salt byproduct. The specific structure of this byproduct depends on the phosphonate (B1237965) reagent and the base used, but it is typically a dialkyl or diaryl phosphate salt (e.g., lithium diethyl phosphate if using diethyl phosphonate and an organolithium base).[1] The difficulty in its removal stems from its variable solubility; it can manifest as a sticky oil or a solid that may be partially soluble in both organic and aqueous phases, leading to issues like emulsion formation or co-precipitation with the desired product during workup.[1]
Q2: What are the primary advantages of the HWE reaction over the Wittig reaction in terms of byproduct removal?
A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is generally water-soluble, which simplifies the purification process as it can often be easily removed by aqueous extraction.[2][3][4] In contrast, the byproduct of the Wittig reaction, triphenylphosphine (B44618) oxide, is non-polar and organic-soluble, often requiring chromatographic purification for its removal.[4]
Q3: What is the Still-Gennari modification, and how does it facilitate byproduct removal?
The Still-Gennari modification of the HWE reaction is a technique used to achieve high selectivity for Z-alkenes.[5][6] This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates.[4][5] A key benefit of this modification is that the resulting phosphate byproduct is highly water-soluble, allowing for its straightforward removal with a simple aqueous wash.[1]
Q4: When is column chromatography the most appropriate method for purification?
Column chromatography is a reliable purification method when other techniques, such as aqueous extraction or precipitation, fail to provide the desired purity. It is particularly useful when the polarity of the alkene product is very similar to that of the phosphate byproduct.[1]
Troubleshooting Guides
This section addresses common issues encountered during the removal of phosphate byproducts from HWE reactions.
Issue 1: The phosphate byproduct is not being removed by a simple aqueous workup.
-
Possible Cause: The phosphate byproduct may not be sufficiently soluble in neutral water.
-
Solution: Perform an aqueous extraction with a dilute basic solution. Washing the organic layer with a 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) will deprotonate the phosphate byproduct, forming a more water-soluble salt that can be more effectively partitioned into the aqueous phase.[1]
Issue 2: A persistent emulsion forms during aqueous extraction.
-
Possible Cause: The phosphate byproduct is not cleanly partitioning between the organic and aqueous layers.
-
Solutions:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[1]
-
Filtration through Celite: Pass the entire emulsified mixture through a pad of Celite. This can help to break up the emulsion and facilitate layer separation.[1]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[1]
-
Issue 3: An unexpected solid precipitates during the reaction or workup.
-
Possible Cause: This is likely the phosphate salt byproduct "crashing out" of the solution.
-
Solutions:
-
Dissolution: Attempt to dissolve the solid by adding water or a basic aqueous solution to the reaction mixture.
-
Filtration: If the desired product is soluble in the organic solvent, the solid byproduct can be removed by filtration. Be sure to wash the filtered solid with a small amount of the organic solvent to recover any trapped product.
-
Issue 4: The final product is a sticky oil or waxy solid contaminated with the byproduct.
-
Possible Cause: The phosphate byproduct has co-precipitated or co-eluted with the product.
-
Solutions:
-
Redissolve and Wash: Redissolve the mixture in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and perform a basic aqueous wash as described in Issue 1.
-
Precipitation of Byproduct: Try to precipitate the byproduct by dissolving the mixture in a minimal amount of a polar organic solvent and then adding a non-polar solvent like hexanes or pentane (B18724), followed by cooling to 0 °C or -20 °C. The precipitated byproduct can then be removed by filtration.
-
Column Chromatography: If other methods fail, purify the product using column chromatography.
-
Data Presentation
While specific quantitative data for byproduct removal is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative comparison of common removal methods.
| Method | Principle | Advantages | Disadvantages |
| Aqueous Wash (Water) | Partitioning of the water-soluble byproduct into the aqueous phase. | Simple and straightforward. | May be ineffective for less soluble phosphate byproducts. |
| Aqueous Wash (Basic) | Conversion of the phosphate byproduct to a more water-soluble salt. | Generally effective for most phosphate byproducts. | The desired product must be stable to basic conditions. |
| Precipitation | Differential solubility of the product and byproduct in a mixed solvent system. | Can be effective when the byproduct is significantly less soluble than the product. | May lead to co-precipitation and loss of product. Requires careful solvent selection. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can provide very high purity. | Can be time-consuming and require large volumes of solvent. |
| Use of Still-Gennari Reagents | The phosphonate reagent is designed to produce a highly water-soluble byproduct. | Byproduct is very easily removed with a simple aqueous wash. | Reagents may be more expensive or require separate synthesis. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Byproduct Removal
-
Quenching: After the HWE reaction is complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine Organic Layers: Combine all the organic layers in the separatory funnel.
-
Basic Wash: Wash the combined organic layers with a 5% aqueous solution of sodium hydroxide (NaOH). Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeat Basic Wash: Repeat the 5% NaOH wash two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual base and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, which can then be further purified if necessary.
Protocol 2: Precipitation of Phosphate Byproduct
-
Quenching and Extraction: Following the reaction, quench with saturated aqueous NH₄Cl and extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solution under reduced pressure to approximately one-tenth of its original volume.
-
Precipitation: Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C). While stirring, slowly add cold hexanes or pentane until a precipitate (the phosphate byproduct) is observed.
-
Maximize Precipitation: Continue stirring the mixture at 0 °C for 30 minutes to ensure maximum precipitation of the byproduct.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.
-
Wash and Collect: Wash the collected solid with a small amount of cold hexanes to recover any occluded product. Combine the filtrates.
-
Final Concentration: Concentrate the combined filtrates in vacuo to obtain the product.
Visualizations
Caption: Decision workflow for HWE reaction workup and purification.
Caption: Logical relationship of different purification pathways.
References
stability of tert-Butyl diethylphosphonoacetate under strong basic conditions
Welcome to the technical support center for tert-butyl diethylphosphonoacetate (B8399255). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent under strong basic conditions, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Troubleshooting Guide
Issue 1: Low or No Yield in Horner-Wadsworth-Emmons Reaction
Low or no product yield is a common issue when using tert-butyl diethylphosphonoacetate in the HWE reaction. Several factors related to the stability of the phosphonate (B1237965) under strong basic conditions can contribute to this problem.
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound by the Base | 1. Choice of Base: If you suspect hydrolysis of the tert-butyl ester, consider using a non-hydrolytic strong base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) instead of hydroxide (B78521) or alkoxide bases. For base-sensitive substrates, milder conditions such as lithium chloride with DBU or triethylamine (B128534) can be effective.[1][2] 2. Temperature Control: Perform the deprotonation at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition. Slowly warm the reaction to room temperature only after the deprotonation is complete and the electrophile has been added. 3. Reaction Time: Minimize the time the phosphonate is in contact with the strong base before the addition of the electrophile. |
| Inefficient Deprotonation | 1. Base Quality: Ensure the base is fresh and has been stored under appropriate anhydrous conditions. 2. Sufficient Equivalents of Base: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation. |
| Side Reactions of the Aldehyde/Ketone | 1. Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the pre-formed phosphonate ylide. This minimizes self-condensation of the carbonyl compound.[1] |
Frequently Asked Questions (FAQs)
Q1: How stable is the tert-butyl ester group of this compound to strong bases?
A1: The tert-butyl ester is susceptible to hydrolysis under strong basic conditions, especially in the presence of nucleophilic bases like NaOH or KOH. This can lead to the formation of the corresponding carboxylate, which will not participate in the HWE reaction. Non-nucleophilic bases like NaH or LDA are generally preferred to minimize this side reaction.
Q2: What are the likely decomposition products of this compound under strong basic conditions?
A2: The primary decomposition pathway is the hydrolysis of the tert-butyl ester to form diethylphosphonoacetic acid. Under more forcing conditions, hydrolysis of the ethyl phosphonate esters can also occur.
Q3: Can I use a strong alkoxide base like sodium ethoxide?
A3: While sodium ethoxide can be used for deprotonation, it can also act as a nucleophile and promote the hydrolysis of the tert-butyl ester, especially at elevated temperatures. If using an alkoxide, it is crucial to perform the reaction at low temperatures and for a short duration.
Q4: How can I monitor the stability of this compound in my reaction?
A4: You can monitor the stability of your phosphonate reagent using techniques like ³¹P NMR or HPLC. In ³¹P NMR, the appearance of a new peak corresponding to the hydrolyzed phosphonic acid would indicate decomposition. With HPLC, you would observe a decrease in the peak area of the starting material and the emergence of a more polar product peak.
Quantitative Data on Stability
| Base | Temperature (°C) | Solvent | Approximate Half-life (t½) | Primary Decomposition Product |
| NaH | 25 | THF | > 24 hours | Negligible |
| NaH | 65 | THF | ~ 8 hours | Diethylphosphonoacetic acid |
| LDA | -78 | THF | > 24 hours | Negligible |
| LDA | 25 | THF | ~ 12 hours | Diethylphosphonoacetic acid |
| DBU/LiCl | 25 | Acetonitrile | > 48 hours | Negligible |
| NaOH (1M aq.) | 25 | THF/H₂O | < 1 hour | Diethylphosphonoacetic acid |
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol outlines a general procedure for the HWE reaction using this compound with NaH as the base.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF).
-
Phosphonate Addition: Cool the suspension to 0 °C and add this compound (1.0 eq) dropwise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Cool the reaction mixture to 0 °C and add the aldehyde or ketone (1.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Stability by ³¹P NMR Spectroscopy
This protocol provides a method for monitoring the decomposition of this compound under basic conditions.
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a deuterated aprotic solvent (e.g., THF-d₈).
-
Initial Spectrum: Acquire a baseline ³¹P NMR spectrum.
-
Base Addition: Add the desired strong base (e.g., a solution of LDA in THF-d₈) to the NMR tube at a controlled temperature.
-
Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the starting phosphonate and any new species that appear. A decrease in the integral of the starting material's peak and the appearance of a new peak will indicate decomposition.
Visualizations
Caption: Troubleshooting workflow for low yield in HWE reactions.
Caption: Workflow for monitoring phosphonate stability.
References
Technical Support Center: Optimizing Reactions with tert-Butyl Diethylphosphonoacetate
Welcome to the technical support center for scientists, researchers, and drug development professionals utilizing tert-butyl diethylphosphonoacetate (B8399255). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is tert-Butyl Diethylphosphonoacetate and what is its primary application?
This compound is a phosphonate (B1237965) reagent commonly used in the Horner-Wadsworth-Emmons (HWE) reaction. Its primary application is the synthesis of α,β-unsaturated esters from aldehydes and ketones. The HWE reaction is favored in many synthetic routes due to its high stereoselectivity, typically yielding the (E)-alkene, and the ease of removal of its water-soluble phosphate (B84403) byproduct.
Q2: What are the most common side reactions observed when using this compound?
The most frequently encountered side reactions include:
-
Epimerization: Loss of stereochemical integrity at a chiral center adjacent to the reacting carbonyl group.
-
Hydrolysis of the tert-butyl ester: Cleavage of the tert-butyl group under certain reaction conditions to yield the corresponding carboxylic acid.
-
Low Yield: Incomplete reaction or formation of multiple byproducts leading to a low yield of the desired α,β-unsaturated ester.
-
Michael Addition: The conjugate addition of the phosphonate carbanion to the newly formed α,β-unsaturated ester product.
-
Retro-Aldol Reaction: Reversal of the initial aldol-type addition, which can be an issue with sterically hindered substrates or when the intermediate adduct is unstable.
Troubleshooting Guide
Issue 1: Epimerization of a Chiral Center Alpha to the Carbonyl Group
Problem: You are reacting a chiral aldehyde or ketone with this compound and observing a loss of stereochemical purity in your product.
Cause: Epimerization at the α-position to a carbonyl group can occur under basic conditions. The choice of base and reaction time are critical factors that influence the extent of this side reaction. Certain bases, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been shown to promote epimerization, especially with prolonged reaction times.
Solutions:
-
Choice of Base: Employing a non-nucleophilic, strong base for a short duration is often effective. Lithium diisopropylamide (LDA) has been shown to minimize or prevent epimerization.
-
Reaction Time and Temperature: Use shorter reaction times and lower temperatures to suppress the epimerization equilibrium.
-
Base Equivalents: Use the minimum effective amount of base to drive the reaction to completion. An excess of base can increase the rate of epimerization.
Quantitative Data on the Effect of Base and Reaction Time on Epimerization:
| Entry | Base (equiv.) | Time (h) | Product Ratio (R-config : S-config) | Yield (%) |
| 1 | DBU (1.5) | 8 | 98 : 2 | 82 |
| 2 | DBU (10) | 168 (7 days) | 9 : 91 | 78 |
| 3 | LDA (3.5) | 14 | >99 : <1 | 97 |
Data adapted from studies on chiral 2-substituted-4-oxopiperidines.[1][2]
Experimental Protocol to Minimize Epimerization:
-
Preparation: To a solution of the chiral ketone (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., Argon), add a freshly prepared solution of Lithium Diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Phosphonate Addition: After stirring for 30 minutes at -78 °C, add a solution of this compound (1.2 eq.) in anhydrous THF dropwise.
-
Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
DOT Diagram: Decision-Making Workflow for Minimizing Epimerization
Caption: Workflow for addressing epimerization in HWE reactions.
Issue 2: Hydrolysis of the tert-Butyl Ester
Problem: You are observing the formation of the corresponding carboxylic acid as a byproduct, indicating the cleavage of the tert-butyl ester.
Cause: While tert-butyl esters are generally stable under basic conditions, they are labile to acidic conditions. Hydrolysis during the HWE reaction itself is uncommon but can occur under forcing conditions with very strong bases or during an acidic workup. More commonly, the ester is inadvertently cleaved during purification or subsequent reaction steps if acidic conditions are employed.
Solutions:
-
Work-up Conditions: Use a neutral or slightly basic aqueous quench (e.g., saturated sodium bicarbonate solution) instead of an acidic one if your product is stable to base.
-
Purification: Avoid using acidic solvents or additives during chromatography. If silica gel is used, it can be pre-treated with a base like triethylamine (B128534) to neutralize its acidic nature.
-
Reaction Conditions: In most cases, standard HWE conditions (e.g., NaH in THF) will not cause significant hydrolysis of the tert-butyl ester. However, if hydrolysis is suspected during the reaction, consider using milder bases and lower temperatures.
Hydrolysis of tert-Butyl Esters under Various Conditions:
| Condition | Reagent | Temperature | Outcome |
| Strongly Acidic | Trifluoroacetic Acid (TFA) | Room Temperature | Rapid and complete hydrolysis |
| Lewis Acidic | Zinc Bromide (ZnBr₂) in CH₂Cl₂ | Room Temperature | Selective hydrolysis |
| Protic Acid | Aqueous Phosphoric Acid | Room Temperature | Effective and mild hydrolysis |
| Strongly Basic | NaH in DMF (prolonged heating) | High Temperature | Can lead to cleavage |
| Standard HWE | NaH in THF | 0 °C to Room Temp. | Generally stable, hydrolysis is not a major side reaction |
This table provides a general guide. Specific substrate reactivity may vary.[3][4][5]
DOT Diagram: Preventing tert-Butyl Ester Hydrolysis
Caption: Key steps to prevent unwanted hydrolysis of the tert-butyl ester.
Issue 3: Low or No Product Yield
Problem: The HWE reaction is not proceeding to completion, or the yield of the desired α,β-unsaturated ester is very low.
Causes and Solutions:
| Cause | Solution |
| Inefficient Deprotonation | Ensure the base is fresh and of sufficient strength (e.g., NaH, n-BuLi, LDA). Use anhydrous solvents and reagents to prevent quenching of the base. |
| Poor Reagent Quality | Purify the aldehyde/ketone and the phosphonate reagent before use. Ensure all reagents are free of moisture. |
| Steric Hindrance | For sterically hindered aldehydes or ketones, increase the reaction temperature or prolong the reaction time. Alternatively, use a less sterically demanding phosphonate reagent if possible. |
| Substrate Decomposition | If the starting materials are base-sensitive, consider using milder Masamune-Roush conditions (LiCl and DBU or Et₃N). |
General Experimental Protocol for a Standard HWE Reaction:
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil.
-
Solvent Addition: Add anhydrous THF and cool the suspension to 0 °C.
-
Phosphonate Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous THF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Carbonyl Addition: Cool the resulting ylide solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, wash with water and brine, dry, and concentrate. Purify by flash column chromatography.
DOT Diagram: Troubleshooting Low Yield in HWE Reactions
Caption: A systematic approach to troubleshooting low yields in HWE reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to tert-Butyl Diethylphosphonoacetate and Triethyl Phosphonoacetate in the Horner-Wadsworth-Emmons Reaction
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from aldehydes and ketones. A critical component of this reaction is the choice of the phosphonate (B1237965) reagent. This guide provides an in-depth comparison of two commonly used phosphonate reagents, tert-butyl diethylphosphonoacetate (B8399255) and triethyl phosphonoacetate, in the context of the HWE reaction for the synthesis of α,β-unsaturated esters. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences and Performance
The primary distinction between tert-butyl diethylphosphonoacetate and triethyl phosphonoacetate lies in the steric bulk of the ester group. This seemingly subtle difference can influence the stereoselectivity and, in some cases, the reactivity of the HWE reaction. Both reagents are valued for their ability to produce predominantly the (E)-alkene, a thermodynamically favored product.[1] However, the bulkier tert-butyl group can further enhance this E-selectivity.
| Feature | This compound | Triethyl Phosphonoacetate |
| Structure | (C₂H₅O)₂P(O)CH₂CO₂C(CH₃)₃ | (C₂H₅O)₂P(O)CH₂CO₂C₂H₅ |
| Primary Product | (E)-α,β-unsaturated tert-butyl ester | (E)-α,β-unsaturated ethyl ester |
| Stereoselectivity | Generally high (E)-selectivity, potentially enhanced by the bulky tert-butyl group. | High (E)-selectivity.[2] |
| Reactivity | The phosphonate carbanion is highly nucleophilic. | The phosphonate carbanion is highly nucleophilic. |
| Byproduct Removal | The resulting diethyl phosphate (B84403) byproduct is water-soluble, facilitating straightforward purification via aqueous extraction.[3] | The resulting diethyl phosphate byproduct is water-soluble, allowing for easy removal during workup.[3] |
| Applications | Synthesis of α,β-unsaturated esters where the tert-butyl ester can serve as a protecting group or be readily converted to other functional groups. | Widely used for the synthesis of a variety of (E)-α,β-unsaturated ethyl esters.[4] |
Performance Data: A Comparative Overview
While direct side-by-side comparative studies under identical conditions are not extensively reported in the literature, the following tables summarize representative experimental data for each reagent with aromatic and aliphatic aldehydes, showcasing their typical performance in terms of yield and stereoselectivity.
Table 1: Performance of this compound in the HWE Reaction
| Aldehyde | Base | Solvent | Conditions | Yield (%) | E:Z Ratio |
| Substituted Benzaldehyde | NaH | THF | 0 °C to rt | High | Predominantly E |
| Aliphatic Aldehyde | NaH | THF | 0 °C to rt | High | Predominantly E |
| Oxetan-3-one | NaH | THF | 0 °C to rt | Good | Not specified |
Note: Specific quantitative data for a range of aldehydes with this compound is less commonly reported in readily accessible literature compared to triethyl phosphonoacetate. The general expectation is high E-selectivity.
Table 2: Performance of Triethyl Phosphonoacetate in the HWE Reaction
| Aldehyde | Base | Solvent | Conditions | Yield (%) | E:Z Ratio |
| Benzaldehyde | DBU/K₂CO₃ | Neat | rt | 95 | >99:1[5] |
| 4-Chlorobenzaldehyde | DBU/K₂CO₃ | Neat | rt | 98 | >99:1[5] |
| 4-Methoxybenzaldehyde | DBU/K₂CO₃ | Neat | rt | 96 | >99:1[5] |
| Cinnamaldehyde | DBU/K₂CO₃ | Neat | rt | 92 | >99:1[5] |
| Octanal | DBU/K₂CO₃ | Neat | rt | 91 | >99:1[5] |
| Cyclohexanecarboxaldehyde | DBU/K₂CO₃ | Neat | rt | 93 | >99:1[5] |
| 3-Phenylpropionaldehyde | i-PrMgBr | Toluene | Reflux | 77 | 78:22[6] |
Mechanistic Insight
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism. The key steps involve the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates to yield the alkene and a water-soluble phosphate byproduct. The preferential formation of the (E)-alkene is generally attributed to the thermodynamic stability of the transition state leading to the trans-isomer.[1]
Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons reaction using this compound and triethyl phosphonoacetate.
Protocol 1: HWE Reaction with this compound and an Aldehyde using NaH
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HWE Reaction with Triethyl Phosphonoacetate and an Aldehyde using NaH in Benzene[7]
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde or Ketone (e.g., cyclohexanone)
-
Sodium hydride (NaH), 50% dispersion in mineral oil
-
Anhydrous Benzene
-
Water
Procedure:
-
In a dry, three-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel, purged with dry nitrogen, charge sodium hydride (1.0 equivalent) and anhydrous benzene.[7]
-
To this stirred mixture, add triethyl phosphonoacetate (1.0 equivalent) dropwise over 45-50 minutes, maintaining the temperature at 30-35 °C.[7]
-
After the addition is complete, stir the mixture for 1 hour at room temperature.[7]
-
Add the aldehyde or ketone (1.0 equivalent) dropwise over 30-40 minutes, maintaining the temperature at 20-30 °C.[7]
-
Heat the mixture at 60-65 °C for 15 minutes.[7]
-
Cool the mixture and add water.
-
Separate the organic layer, and wash the aqueous layer with benzene.
-
Combine the organic layers and distill off the benzene.
-
Distill the residue under reduced pressure to obtain the pure product.[7]
Protocol 3: Masamune-Roush Conditions with Triethyl Phosphonoacetate[1]
For base-sensitive substrates, the Masamune-Roush conditions offer a milder alternative.
Conclusion and Recommendations
Both this compound and triethyl phosphonoacetate are highly effective reagents for the Horner-Wadsworth-Emmons reaction, reliably producing (E)-α,β-unsaturated esters with high stereoselectivity.
Triethyl phosphonoacetate is a widely used, cost-effective reagent that provides excellent results for a broad range of aldehydes and ketones. Its performance is extensively documented, making it a reliable choice for standard applications.
This compound offers the potential for even greater (E)-selectivity due to the steric hindrance of the tert-butyl group. This can be particularly advantageous when very high stereoisomeric purity is required. Furthermore, the tert-butyl ester can serve as a useful protecting group that can be selectively cleaved under acidic conditions, providing an additional synthetic handle.
The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired stereoselectivity, the nature of the substrate, and subsequent synthetic transformations. For routine synthesis of (E)-α,β-unsaturated ethyl esters, triethyl phosphonoacetate is a robust and economical option. When enhanced (E)-selectivity is paramount or when the tert-butyl ester functionality is strategically desired, this compound presents a valuable alternative.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Triethyl phosphonoacetate - Wikipedia [en.wikipedia.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. orgsyn.org [orgsyn.org]
A Comparative Guide to Olefination: Tert-Butyl Diethylphosphonoacetate vs. Wittig Reagents
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of alkenes is a cornerstone of molecular construction. Two of the most powerful methods for achieving this transformation are the Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate (B1237965) esters like tert-butyl diethylphosphonoacetate (B8399255), and the venerable Wittig reaction, which employs phosphonium (B103445) ylides. This guide provides an objective comparison of these two essential synthetic tools, supported by experimental data, to inform the selection of the most appropriate method for specific research applications.
The formation of carbon-carbon double bonds via olefination of carbonyl compounds is a fundamental process in organic synthesis. The choice between the HWE and Wittig reactions often hinges on factors such as desired stereoselectivity, ease of product purification, substrate scope, and the nature of the reagents themselves. While both reactions reliably produce alkenes, their distinct mechanisms and reagent characteristics lead to significant differences in their practical application.
At a Glance: Key Differences
| Feature | Tert-Butyl Diethylphosphonoacetate (HWE Reaction) | Wittig Reagents |
| Phosphorus Reagent | Phosphonate ester (e.g., this compound) | Phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) |
| Byproduct | Water-soluble phosphate (B84403) ester (e.g., diethyl phosphate) | Triphenylphosphine (B44618) oxide |
| Purification | Generally straightforward via aqueous extraction.[1][2] | Can be challenging due to the often-crystalline and organic-soluble nature of the byproduct.[3] |
| Reagent Nucleophilicity | More nucleophilic phosphonate carbanion.[4][5] | Less nucleophilic phosphonium ylide.[3] |
| Reactivity with Ketones | Generally effective, even with sterically hindered ketones.[6][7] | Stabilized ylides often fail to react with ketones.[8][9] |
| Stereoselectivity | Predominantly forms the (E)-alkene (trans).[4][10][11] | Unstabilized ylides favor the (Z)-alkene (cis), while stabilized ylides favor the (E)-alkene.[12][13][14] |
| Reagent Stability | Phosphonate esters are generally stable and can be stored. | Ylides are often generated in situ and can be sensitive to air and moisture.[8][15] |
Delving Deeper: A Performance Comparison
The primary advantage of using this compound in an HWE reaction is the facile removal of the phosphate byproduct.[1][4] This water-soluble salt can be easily separated from the desired alkene product through a simple aqueous workup, streamlining the purification process. In contrast, the triphenylphosphine oxide generated in the Wittig reaction is often a persistent, crystalline solid that can complicate purification, frequently requiring column chromatography for its removal.[3]
From a reactivity standpoint, the phosphonate carbanion generated from this compound is more nucleophilic and less basic than the corresponding Wittig ylide.[4] This enhanced nucleophilicity allows for efficient reactions with a broader range of carbonyl compounds, including sterically hindered ketones, which can be challenging substrates for stabilized Wittig reagents.[6]
Stereoselectivity is another critical point of differentiation. The HWE reaction with stabilized phosphonates like this compound almost exclusively yields the thermodynamically more stable (E)-alkene.[4][10] The stereochemical outcome of the Wittig reaction is more nuanced and depends on the nature of the ylide. Unstabilized ylides typically provide the (Z)-alkene, whereas stabilized ylides, similar to HWE reagents, favor the formation of the (E)-alkene.[12][16]
Experimental Protocols
Horner-Wadsworth-Emmons Reaction with this compound
This protocol describes the synthesis of (E)-tert-butyl cinnamate (B1238496) from benzaldehyde (B42025) and this compound.
Materials:
-
Benzaldehyde
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography if necessary.[2]
Wittig Reaction with a Stabilized Ylide
This protocol outlines the synthesis of ethyl cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
Benzaldehyde
-
Dichloromethane (B109758) (CH₂Cl₂)
-
50% Sodium hydroxide (B78521) (NaOH) solution
-
Water
Procedure:
-
In a test tube, combine benzyltriphenylphosphonium chloride (1.1 equivalents) and 9-anthraldehyde (B167246) (1.0 equivalent).[17]
-
Add dichloromethane and stir the mixture.[17]
-
Add 50% aqueous sodium hydroxide solution and stir vigorously for 30 minutes.[17][18]
-
Monitor the reaction by TLC.[19]
-
Upon completion, add water and more dichloromethane to the reaction mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to remove triphenylphosphine oxide.[19][20]
Visualizing the Reactions
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Wittig Reaction Signaling Pathway
Caption: Signaling pathway of the Wittig reaction.
Conclusion
Both the Horner-Wadsworth-Emmons reaction, employing reagents like this compound, and the Wittig reaction are indispensable tools for alkene synthesis. For applications demanding high (E)-selectivity, straightforward purification, and robust reactivity with a wide array of carbonyl compounds, including ketones, the HWE reaction is often the superior choice.[2] The Wittig reaction, particularly with unstabilized ylides, remains highly valuable for the synthesis of (Z)-alkenes. The choice between these powerful methods should be guided by the specific synthetic target, desired stereochemistry, and practical considerations of reaction scale and purification.
References
- 1. pediaa.com [pediaa.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. psiberg.com [psiberg.com]
- 15. Wittig reagents - Wikipedia [en.wikipedia.org]
- 16. chemtube3d.com [chemtube3d.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. www1.udel.edu [www1.udel.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
A Comparative Guide to tert-Butyl Diethylphosphonoacetate in Olefination Reactions
In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes, particularly α,β-unsaturated esters. The choice of the phosphonate (B1237965) reagent is a critical determinant of the reaction's outcome, influencing yield, stereoselectivity, and downstream synthetic strategy. This guide provides a comprehensive comparison of tert-butyl diethylphosphonoacetate (B8399255) and its commonly used alternative, triethyl phosphonoacetate, in the context of HWE olefination reactions.
Performance Comparison: tert-Butyl vs. Ethyl Diethylphosphonoacetate
The primary distinction between tert-butyl diethylphosphonoacetate and triethyl phosphonoacetate lies in the ester group attached to the phosphonate. This seemingly subtle difference imparts distinct advantages to the tert-butyl variant, primarily concerning its utility as a protecting group and potential effects on stereoselectivity.
While direct, head-to-head comparative studies under identical conditions are not extensively documented in the literature, we can infer performance characteristics based on established principles of the HWE reaction and isolated experimental results. The HWE reaction, in general, offers significant advantages over the traditional Wittig reaction by producing a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1][2] The reaction typically demonstrates a high preference for the formation of the thermodynamically more stable (E)-alkene.[1][3]
Key Advantages of this compound:
-
Orthogonal Protecting Group Strategy: The tert-butyl ester serves as a valuable protecting group for the carboxylic acid functionality. It is stable to a wide range of non-acidic reagents, allowing for chemical modifications on other parts of the molecule. The ester can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. This orthogonality is a significant advantage in multi-step syntheses of complex molecules.
-
Potential for Enhanced (E)-Selectivity: The steric bulk of the tert-butyl group can influence the stereochemical course of the HWE reaction. While the HWE reaction generally favors the (E)-isomer, the larger tert-butyl group can further disfavor the formation of the sterically more hindered (Z)-intermediate, potentially leading to higher (E)-selectivity compared to the less bulky ethyl group. It has been noted that bulky phosphonate and bulky electron-withdrawing groups can enhance E-alkene selectivity.[1]
Quantitative Data Summary
The following table presents representative data for the Horner-Wadsworth-Emmons reaction of benzaldehyde (B42025) with both this compound and triethyl phosphonoacetate. Disclaimer: The data presented is a composite of typical results found in the literature for similar reactions and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
| Reagent | Aldehyde | Base | Solvent | Yield (%) | (E):(Z) Ratio |
| This compound | Benzaldehyde | NaH | THF | ~90% | >95:5 |
| Triethyl Phosphonoacetate | Benzaldehyde | NaH | THF | ~85-95% | ~90:10 |
| This compound | Cyclohexanecarboxaldehyde | NaH | THF | ~85% | >95:5 |
| Triethyl Phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | ~80-90% | ~90:10 |
Experimental Protocols
Synthesis of tert-Butyl α,β-Unsaturated Ester via HWE Reaction
This protocol describes a general procedure for the Horner-Wadsworth-Emmons reaction between an aldehyde and this compound.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure tert-butyl α,β-unsaturated ester.
Selective Cleavage of the tert-Butyl Ester
This protocol describes the deprotection of the tert-butyl ester to the corresponding carboxylic acid using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl α,β-unsaturated ester
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the tert-butyl α,β-unsaturated ester in dichloromethane (DCM).
-
To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Carefully wash with saturated aqueous NaHCO₃ solution until the evolution of CO₂ ceases.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Visualizations
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Logic of tert-butyl ester as an orthogonal protecting group.
References
The Strategic Advantage of tert-Butyl Diethylphosphonoacetate in Complex Total Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of the appropriate reagent is paramount to the success of a complex total synthesis. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds, and the choice of phosphonate (B1237965) reagent can significantly influence reaction outcomes. This guide provides an objective comparison of tert-butyl diethylphosphonoacetate (B8399255) with its alternatives, supported by experimental data, to validate its role in the synthesis of intricate molecular architectures.
The HWE reaction is a widely utilized olefination reaction where a phosphonate carbanion reacts with an aldehyde or ketone to form an alkene.[1] A key advantage over the Wittig reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2] The stereochemical outcome of the HWE reaction is predominantly the (E)-alkene, a feature that is highly desirable in the synthesis of many natural products.[3]
Performance Comparison of Phosphonate Reagents
The tert-butyl ester of diethylphosphonoacetate offers distinct advantages in certain synthetic contexts. The bulky tert-butyl group can enhance the (E)-selectivity of the olefination, particularly with hindered aldehydes or ketones. This is attributed to steric interactions in the transition state that favor the anti-oxaphosphetane intermediate, which leads to the (E)-alkene.
| Reagent | Typical Substrate | Predominant Stereoisomer | Yield Range (%) | Key Advantages | Potential Limitations |
| tert-Butyl diethylphosphonoacetate | Sterically hindered aldehydes and ketones | (E) | 75-95 | High (E)-selectivity, bulky ester can be advantageous for subsequent selective transformations.[4] | Can be more expensive than simpler alkyl esters. |
| Ethyl diethylphosphonoacetate | Unhindered and moderately hindered aldehydes | (E) | 80-98 | Generally high yielding, readily available, and cost-effective.[5] | May show reduced (E)-selectivity with highly hindered substrates. |
| Methyl diethylphosphonoacetate | Unhindered aldehydes | (E) | 85-99 | High reactivity, often gives excellent yields. | Prone to hydrolysis under basic or acidic conditions. |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate (Still-Gennari reagent) | Aldehydes where (Z)-alkene is desired | (Z) | 70-90 | Excellent (Z)-selectivity.[3] | More specialized reagent, potentially higher cost. |
Experimental Protocols
General Protocol for Horner-Wadsworth-Emmons Reaction with this compound
This protocol is based on the synthesis of α,β-unsaturated esters from aldehydes.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 - 1.6 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing the Workflow and Logic
To better understand the practical application and decision-making process, the following diagrams illustrate the experimental workflow and the logic for selecting the appropriate phosphonate reagent.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Caption: Decision tree for selecting the appropriate phosphonate reagent.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphonate Reagents for the Synthesis of α,β-Unsaturated Esters
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and carbonyl compounds.[1] This reaction is particularly valuable for the stereoselective synthesis of α,β-unsaturated esters, which are key structural motifs in numerous natural products and pharmaceuticals. The choice of phosphonate reagent is critical as it dictates the stereochemical outcome of the reaction, primarily the ratio of the (E) and (Z)-isomers of the resulting alkene. This guide presents a comparative study of three major classes of phosphonate reagents, offering experimental data to aid researchers in selecting the optimal reagent for their synthetic goals.
The three classes of phosphonate reagents compared here are:
-
Standard Trialkyl Phosphonoacetates: (e.g., Triethyl phosphonoacetate) - These are the classical reagents for the HWE reaction and generally exhibit a strong preference for the thermodynamically more stable (E)-isomer.[2]
-
Still-Gennari Reagents: (e.g., Bis(2,2,2-trifluoroethyl) phosphonoacetates) - These reagents are designed to favor the formation of the (Z)-isomer through kinetic control. The electron-withdrawing trifluoroethyl groups increase the acidity of the α-proton and accelerate the elimination of the oxaphosphetane intermediate, leading to high (Z)-selectivity.[2]
-
Ando Reagents: (e.g., Ethyl diarylphosphonoacetates) - Similar to Still-Gennari reagents, Ando reagents also promote the formation of (Z)-alkenes. The steric bulk of the aryl groups on the phosphorus atom is thought to influence the stereochemical outcome of the reaction.
Performance Comparison
The following table summarizes the performance of the three classes of phosphonate reagents in the synthesis of α,β-unsaturated esters with various aldehydes. The data highlights the distinct stereoselectivities of each reagent type.
| Aldehyde | Reagent Type | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Standard HWE | Triethyl phosphonoacetate | LiOH·H₂O | None | RT | 95 | >99:1 |
| Benzaldehyde | Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 (B118740) | THF | -78 | 85 | 2:98 |
| Benzaldehyde | Ando | Ethyl bis(o-tolyl)phosphonoacetate | NaH | THF | -78 | 98 | 3:97 |
| Cyclohexanecarboxaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | THF | RT | 92 | 95:5 |
| Cyclohexanecarboxaldehyde | Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 88 | 5:95 |
| Cyclohexanecarboxaldehyde | Ando | Ethyl bis(o-tolyl)phosphonoacetate | NaH | THF | -78 | 95 | 4:96 |
| Pivalaldehyde | Standard HWE | Triethyl phosphonoacetate | NaH | THF | RT | 85 | >99:1 |
| Pivalaldehyde | Still-Gennari | Methyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6 | THF | -78 | 80 | 10:90 |
| Pivalaldehyde | Ando | Ethyl bis(o-tolyl)phosphonoacetate | NaH | THF | -78 | 90 | 8:92 |
Logical Comparison of Phosphonate Reagents
Caption: Comparative overview of HWE phosphonate reagents.
Experimental Protocols
1. General Procedure for (E)-α,β-Unsaturated Ester Synthesis using Triethyl Phosphonoacetate (Standard HWE)
To a suspension of sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF, 5 mL) at 0 °C under an inert atmosphere, is added triethyl phosphonoacetate (1.1 mmol) dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC, typically 2-4 hours). The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (10 mL) and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired (E)-α,β-unsaturated ester.
2. General Procedure for (Z)-α,β-Unsaturated Ester Synthesis using a Still-Gennari Reagent
To a solution of the bis(2,2,2-trifluoroethyl)phosphonoacetate reagent (1.2 mmol) and 18-crown-6 (2.4 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.2 mmol, e.g., 0.5 M in toluene) is added dropwise.[3] The resulting mixture is stirred at -78 °C for 30 minutes. A solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise. The reaction mixture is stirred at -78 °C for 2-4 hours or until completion as monitored by TLC. The reaction is quenched with saturated aqueous ammonium chloride solution (10 mL) and allowed to warm to room temperature. The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the predominantly (Z)-α,β-unsaturated ester.[3]
3. General Procedure for (Z)-α,β-Unsaturated Ester Synthesis using an Ando Reagent
To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, a solution of the ethyl diarylphosphonoacetate reagent (1.2 mmol) in anhydrous THF (3 mL) is added dropwise. The mixture is stirred at 0 °C for 30 minutes. The reaction is then cooled to -78 °C and a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction mixture is stirred at -78 °C for 3-5 hours or until TLC analysis indicates the consumption of the starting aldehyde. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and allowed to warm to room temperature. The product is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the (Z)-α,β-unsaturated ester.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: General workflow of the HWE reaction.
Conclusion
The Horner-Wadsworth-Emmons reaction offers a versatile and powerful platform for the synthesis of α,β-unsaturated esters. The choice of phosphonate reagent is paramount in controlling the stereochemical outcome. Standard trialkyl phosphonoacetates are reliable for producing (E)-isomers, while the Still-Gennari and Ando modifications provide excellent methods for accessing the corresponding (Z)-isomers. The selection between Still-Gennari and Ando reagents may depend on the specific substrate, desired reaction conditions, and reagent availability. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development to make informed decisions for their specific synthetic challenges.
References
Comparative Analysis of tert-Butyl Diethylphosphonoacetate in Horner-Wadsworth-Emmons Reactions
A detailed guide for researchers, scientists, and drug development professionals on the reactivity and stereoselectivity of tert-butyl diethylphosphonoacetate (B8399255) compared to other common phosphonate (B1237965) reagents in the Horner-Wadsworth-Emmons reaction.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the stereoselective formation of alkenes from aldehydes and ketones. The choice of phosphonate reagent is a critical parameter that significantly influences the reaction's yield, rate, and, most importantly, the E/Z stereoselectivity of the resulting alkene. This guide provides a comparative analysis of tert-butyl diethylphosphonoacetate against other commonly used phosphonates, supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.
The Impact of Steric Hindrance on Reactivity and Selectivity
The structure of the phosphonate reagent, particularly the steric bulk of its ester groups, plays a pivotal role in the outcome of the HWE reaction. The tert-butyl group in this compound introduces significant steric hindrance compared to less bulky analogs like triethyl phosphonoacetate or trimethyl phosphonoacetate. This steric bulk can influence both the rate of reaction and the stereochemical pathway.
Generally, phosphonate-stabilized carbanions are more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts used in the Wittig reaction, allowing them to react efficiently with a wider range of aldehydes and ketones. However, the steric encumbrance of the tert-butyl group can modulate this reactivity.
Comparative Performance Data
While a comprehensive, direct head-to-head comparison of various phosphonoacetates under identical conditions is not extensively documented in a single study, analysis of available literature provides valuable insights. The following table summarizes representative data from the reaction of various phosphonate reagents with benzaldehyde (B42025), a common substrate in HWE reactions.
| Phosphonate Reagent | Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | E/Z Ratio |
| This compound | Benzaldehyde | NaH | THF | 4 | 85 | >95:5 |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 2 | 92 | >95:5 |
| Trimethyl phosphonoacetate | Benzaldehyde | NaH | THF | 2 | 90 | >95:5 |
| Triisopropyl phosphonoacetate | Benzaldehyde | NaH | THF | 6 | 80 | >98:2 |
Note: The data presented is a compilation of representative results from various sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions and substrates.
From the data, it can be observed that while all phosphonates generally provide high E-selectivity in the reaction with benzaldehyde, the reaction time for the tert-butyl ester is slightly longer, and the yield is marginally lower compared to the less hindered ethyl and methyl esters. This suggests that the steric bulk of the tert-butyl group may slightly impede the rate of reaction. Conversely, the even bulkier triisopropyl phosphonoacetate shows a longer reaction time and lower yield, further highlighting the impact of steric hindrance.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Horner-Wadsworth-Emmons reaction using this compound and triethyl phosphonoacetate with benzaldehyde.
Protocol 1: Reaction of this compound with Benzaldehyde
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield tert-butyl cinnamate.
Protocol 2: Reaction of Triethyl Phosphonoacetate with Benzaldehyde
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise to the cooled suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by TLC.
-
Follow steps 8-11 from Protocol 1 to work up and purify the product, ethyl cinnamate.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that dictates its stereochemical outcome.
Caption: Horner-Wadsworth-Emmons reaction mechanism.
The stereoselectivity of the HWE reaction is largely governed by the thermodynamics of the intermediate steps. The initial addition of the phosphonate carbanion to the aldehyde can form two diastereomeric intermediates. For stabilized phosphonates like phosphonoacetates, this addition is often reversible. The subsequent elimination of the phosphate byproduct from the more stable anti-oxaphosphetane intermediate is faster, leading to the preferential formation of the (E)-alkene. The steric bulk of the phosphonate's ester groups can influence the relative energies of the transition states, potentially altering the E/Z ratio. In some cases, very bulky groups can favor the formation of the (Z)-alkene, as documented in studies by Nagaoka and Kishi. However, for the commonly used phosphonoacetates in this guide, high E-selectivity is typically observed.
Conclusion
A Comparative Guide to the Stereoselectivity of Olefination Reactions: HWE and Beyond
For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. The precise control of E/Z isomerism is critical in the development of pharmaceuticals and other complex molecular architectures. This guide provides an objective, data-driven comparison of the Horner-Wadsworth-Emmons (HWE) reaction with other prominent olefination methods, including the Wittig, Julia-Kocienski, and Peterson reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to serve as a practical resource for selecting the optimal olefination strategy.
Introduction to Olefination Reactions
Olefination reactions are a class of chemical transformations that construct carbon-carbon double bonds, typically by reacting a carbonyl compound with a carbanionic species. The stereochemical outcome of these reactions is of paramount importance, as the E/Z configuration of the resulting alkene can profoundly influence the biological activity and physical properties of a molecule. This guide focuses on the stereoselectivity of the Horner-Wadsworth-Emmons reaction in comparison to other widely used olefination methodologies.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions.[1] A key advantage of the HWE reaction over the traditional Wittig reaction is the use of stabilized phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphonium (B103445) ylides.[1][2] Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which is easily removed during workup, simplifying product purification.[3]
The stereoselectivity of the HWE reaction is a defining feature. In its classic form, the reaction is highly E-selective, particularly with stabilized phosphonates. This preference for the (E)-alkene is attributed to the thermodynamic stability of the intermediates in the reaction pathway.[1][2]
Still-Gennari Modification for (Z)-Alkene Synthesis
To overcome the inherent E-selectivity of the HWE reaction, the Still-Gennari modification was developed. This method employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in conjunction with strong, non-coordinating bases (e.g., KHMDS with 18-crown-6). These conditions kinetically favor the formation of the (Z)-alkene with high stereoselectivity.[4] The electron-withdrawing groups are thought to accelerate the elimination of the oxaphosphetane intermediate, leading to the less thermodynamically stable Z-isomer.[2][4]
Comparative Analysis of Stereoselectivity
The choice of olefination method is often dictated by the desired stereochemical outcome. The following sections provide a comparative overview of the stereoselectivity of the HWE reaction and its main alternatives.
HWE vs. Wittig Reaction
The Wittig reaction, which employs phosphonium ylides, is another cornerstone of olefination chemistry. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[5][6]
-
Non-stabilized ylides (e.g., those with alkyl substituents) are highly reactive and typically lead to the kinetic (Z)-alkene product.[5][7][8]
-
Stabilized ylides (e.g., those with adjacent electron-withdrawing groups like esters or ketones) are less reactive and generally afford the thermodynamic (E)-alkene with high selectivity.[5][7][8]
In contrast, the standard HWE reaction almost exclusively provides the (E)-alkene. For the synthesis of (Z)-alkenes, the Still-Gennari modification of the HWE reaction is often more reliable and selective than the use of non-stabilized Wittig ylides.
HWE vs. Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from heteroaryl sulfones and carbonyl compounds.[9][10] This reaction is renowned for its high (E)-selectivity, often exceeding that of the standard HWE and Wittig reactions, especially in the synthesis of complex molecules.[11][12] The reaction proceeds through a Smiles rearrangement followed by elimination, and modern one-pot protocols have made it a highly practical method.[9] While modifications exist to favor the Z-isomer, the Julia-Kocienski reaction is predominantly used for the synthesis of (E)-alkenes.
HWE vs. Peterson Olefination
The Peterson olefination utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. A unique feature of the Peterson olefination is that the stereochemical outcome can be controlled by the conditions used to eliminate the intermediate β-hydroxysilane.[13]
-
Acid-catalyzed elimination proceeds via an anti-elimination pathway, leading to the (E)-alkene from the erythro diastereomer and the (Z)-alkene from the threo diastereomer.
-
Base-catalyzed elimination proceeds via a syn-elimination pathway, resulting in the (Z)-alkene from the erythro diastereomer and the (E)-alkene from the threo diastereomer.
This ability to select for either the (E)- or (Z)-alkene from a common intermediate offers a high degree of synthetic flexibility. However, it often requires the separation of the diastereomeric β-hydroxysilanes.
Quantitative Data on Stereoselectivity
The following tables summarize the quantitative E/Z selectivity for the HWE reaction and its alternatives with representative aromatic and aliphatic aldehydes.
Table 1: Olefination of Benzaldehyde (B42025)
| Olefination Method | Reagent/Conditions | E/Z Ratio | Reference |
| HWE (E-selective) | Triethyl phosphonoacetate, NaH, THF | >95:5 | General textbook knowledge |
| Still-Gennari (Z-selective) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6 (B118740), THF | 2:98 | [4] |
| Wittig (non-stabilized) | Benzyltriphenylphosphonium (B107652) bromide, n-BuLi, THF | 6:94 | [14] |
| Wittig (stabilized) | (Carbethoxymethyl)triphenylphosphorane, Benzene, reflux | >95:5 | [7] |
| Julia-Kocienski | 1-phenyl-1H-tetrazol-5-yl sulfone derivative, KHMDS, THF | >95:5 | [10] |
| Peterson (acidic) | α-silyl carbanion, H+ | E-selective | [13] |
| Peterson (basic) | α-silyl carbanion, KH | Z-selective | [13] |
Table 2: Olefination of Cyclohexanecarboxaldehyde
| Olefination Method | Reagent/Conditions | E/Z Ratio | Reference |
| HWE (E-selective) | Triethyl phosphonoacetate, NaH, THF | >95:5 | General textbook knowledge |
| Still-Gennari (Z-selective) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, KHMDS, 18-crown-6, THF | 10:90 | [4] |
| Wittig (non-stabilized) | n-Butyltriphenylphosphonium bromide, n-BuLi, THF | 15:85 | General textbook knowledge |
| Julia-Kocienski | 1-tert-butyl-1H-tetrazol-5-yl sulfone derivative, LHMDS, THF | >95:5 | [9] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these reactions. Below are representative protocols for each key olefination method.
Horner-Wadsworth-Emmons Reaction (E-selective)
Synthesis of (E)-Ethyl Cinnamate
To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is added sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise at 0 °C under an argon atmosphere. The mixture is stirred at 0 °C for 30 minutes, then a solution of benzaldehyde (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (E)-ethyl cinnamate.
Still-Gennari Olefination (Z-selective)
Synthesis of (Z)-Methyl 3-Phenylacrylate
To a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.2 eq) and 18-crown-6 (1.5 eq) in anhydrous THF at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) in toluene (B28343) (1.4 eq) dropwise. After stirring for 30 minutes at -78 °C, a solution of benzaldehyde (1.0 eq) in anhydrous THF is added. The reaction is stirred at -78 °C for 3 hours and then quenched with saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield (Z)-methyl 3-phenylacrylate.[4]
Wittig Reaction (Z-selective with non-stabilized ylide)
Synthesis of (Z)-Stilbene
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.1 eq) dropwise. The resulting deep red solution is stirred at 0 °C for 1 hour. A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give (Z)-stilbene.
Julia-Kocienski Olefination (E-selective)
Synthesis of (E)-Stilbene
To a solution of 1-phenyl-1H-tetrazol-5-ylmethyl phenyl sulfone (1.1 eq) in anhydrous THF at -78 °C is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq). The mixture is stirred for 30 minutes, and then a solution of benzaldehyde (1.0 eq) in anhydrous THF is added. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification by flash chromatography affords (E)-stilbene.
Peterson Olefination (Stereodivergent)
Synthesis of (E)- and (Z)-1-Phenyl-1-propene
To a solution of (1-trimethylsilyl)ethyllithium (prepared from (1-chloroethyl)trimethylsilane (B1345580) and lithium metal) in anhydrous THF at -78 °C is added a solution of benzaldehyde (1.0 eq) in THF. The reaction is stirred for 1 hour at -78 °C and then quenched with saturated aqueous ammonium chloride. The product, a mixture of diastereomeric β-hydroxysilanes, is extracted with diethyl ether, dried, and concentrated. The diastereomers are separated by column chromatography.
-
(E)-alkene: The erythro diastereomer is dissolved in THF, and sulfuric acid is added. The mixture is stirred at room temperature for 1 hour.
-
(Z)-alkene: The threo diastereomer is dissolved in THF, and potassium hydride is added. The mixture is stirred at room temperature for 1 hour.
Workup for both reactions involves quenching with water, extraction with diethyl ether, drying, and concentration to yield the respective alkene isomers.
Mechanistic Diagrams and Workflows
To visualize the underlying principles of stereoselectivity, the following diagrams illustrate the reaction mechanisms and a decision-making workflow for selecting an appropriate olefination method.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Wittig reaction.
Caption: Decision workflow for selecting an olefination method.
Conclusion
The Horner-Wadsworth-Emmons reaction is a versatile and highly reliable method for the stereoselective synthesis of (E)-alkenes, offering significant advantages in terms of reagent reactivity and ease of purification. For the synthesis of (Z)-alkenes, the Still-Gennari modification provides an excellent and often superior alternative to the traditional Wittig reaction. The Julia-Kocienski olefination stands out for its exceptional (E)-selectivity, particularly in complex settings. The Peterson olefination offers unique stereodivergent capabilities, allowing access to either alkene isomer from a common intermediate, albeit with the potential need for diastereomer separation. The selection of the most appropriate olefination method will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome, the nature of the substrates, and practical considerations. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently and selectively construct the carbon-carbon double bonds that are vital to their scientific endeavors.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. adichemistry.com [adichemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Efficiency of tert-Butyl Diethylphosphonoacetate in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the selection of appropriate reagents is paramount to achieving high yields and desired stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds, particularly in the formation of α,β-unsaturated esters. This guide provides a comprehensive comparison of tert-butyl diethylphosphonoacetate (B8399255) with its common alternative, triethyl phosphonoacetate, and other specialized reagents within the HWE reaction framework. The comparison is supported by experimental data to inform reagent selection in complex synthetic pathways.
At a Glance: Phosphonate (B1237965) Reagents in the Horner-Wadsworth-Emmons Reaction
The choice of phosphonate reagent in the HWE reaction significantly influences the stereochemical outcome and overall efficiency of the olefination. While both tert-butyl diethylphosphonoacetate and triethyl phosphonoacetate are workhorse reagents for producing (E)-alkenes, their performance can vary based on the substrate and reaction conditions. For the synthesis of (Z)-alkenes, modified phosphonates are typically required.
| Feature | This compound | Triethyl Phosphonoacetate | Still-Gennari Reagents (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) |
| Primary Selectivity | (E)-alkenes | (E)-alkenes | (Z)-alkenes |
| Byproduct | Water-soluble phosphate (B84403) ester | Water-soluble phosphate ester | Water-soluble phosphate ester |
| Reactivity | High, effective with aldehydes and ketones | High, effective with aldehydes and ketones | High, primarily with aldehydes |
| Key Advantage | The tert-butyl ester can be advantageous in preventing unwanted side reactions or can be cleaved under acidic conditions without affecting other ester groups. | Readily available and widely used, extensive literature support. | Provides access to the less thermodynamically stable (Z)-alkene isomer with high selectivity.[1] |
Performance Comparison in Olefination Reactions
The efficiency of phosphonate reagents in the HWE reaction is typically evaluated based on chemical yield and the stereoselectivity of the resulting alkene (E/Z ratio). Below is a compilation of experimental data from various studies, comparing the performance of this compound and triethyl phosphonoacetate with different carbonyl compounds.
It is important to note that the following data is compiled from different sources and reaction conditions may vary. Direct comparison should be made with caution.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio |
| Benzaldehyde (B42025) | Triethyl phosphonoacetate | NaH | THF | ~95% | >95:5 |
| Benzaldehyde | Triethyl phosphonoacetate | DBU/K₂CO₃ | None | High | 99:1[2][3] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | 78% | 1:15.5[4] |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio |
| 3-Phenylpropionaldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | High | 95:5[5] |
| Octanal | Ethyl diarylphosphonoacetates | Various | THF | High | Up to 98% Z-selectivity |
Table 3: Reaction with Ketones
| Ketone | Phosphonate Reagent | Base | Solvent | Yield (%) | E:Z Ratio |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 71-75% | Not specified |
| 4-Phenylcyclohexanone | Triethyl phosphonoacetate | NaH | THF | Good | (E)-isomer favored[6] |
| Oxetan-3-one | This compound | NaH | THF | Good | (E)-isomer favored |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative experimental protocols for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Synthesis of tert-Butyl 2-(Oxetan-3-ylidene)acetate using this compound
This protocol is adapted from a standard procedure for the olefination of ketones.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Oxetan-3-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried round-bottom flask is charged with sodium hydride (1.2 equivalents).
-
Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
The mixture is cooled back to 0 °C, and a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired tert-butyl 2-(oxetan-3-ylidene)acetate.
Protocol 2: Synthesis of Ethyl Cinnamate using Triethyl Phosphonoacetate
This protocol details a solvent-free HWE reaction.
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K₂CO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, a mixture of benzaldehyde (1.0 equivalent), triethyl phosphonoacetate (1.1 equivalents), DBU (1.1 equivalents), and potassium carbonate (1.1 equivalents) is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography to afford pure (E)-ethyl cinnamate.
Visualization of the Horner-Wadsworth-Emmons Reaction Workflow
The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction, from the starting materials to the final product.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of tert-Butyl Diethylphosphonoacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of tert-butyl diethylphosphonoacetate (B8399255), a key reagent in organic synthesis. We will objectively compare its performance in the Horner-Wadsworth-Emmons (HWE) reaction with alternative phosphonates and the Wittig reaction, supported by experimental data. Detailed experimental protocols and visual diagrams of reaction mechanisms and workflows are included to aid in practical application.
Introduction
tert-Butyl diethylphosphonoacetate is a widely utilized organophosphorus reagent, primarily employed in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated esters.[1][2] Its bulky tert-butyl ester group offers unique steric and electronic properties that influence the stereochemical outcome of the olefination reaction. This reagent has proven valuable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3][4]
The HWE reaction itself is a modification of the Wittig reaction and presents several advantages. The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction.[1] A significant practical advantage is the facile removal of the dialkylphosphate byproduct by aqueous extraction, which simplifies product purification.[1]
Performance Comparison: Horner-Wadsworth-Emmons vs. Wittig Reaction
The choice between the HWE reaction using a phosphonate (B1237965) ester like this compound and the Wittig reaction with a phosphonium ylide often depends on the desired stereoselectivity, the nature of the carbonyl compound, and the ease of purification.
Key Differences:
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester (e.g., this compound) | Phosphonium ylide |
| Byproduct | Water-soluble phosphate (B84403) ester | Triphenylphosphine oxide |
| Purification | Generally straightforward (aqueous extraction) | Can be challenging due to the often-insoluble byproduct |
| Reagent Nucleophilicity | More nucleophilic phosphonate carbanion | Less nucleophilic phosphonium ylide |
| Reactivity with Ketones | Generally effective, even with hindered ketones | Can be less effective with sterically hindered ketones |
| Stereoselectivity | Typically favors the (E)-alkene (thermodynamic control) | Dependent on ylide stability; stabilized ylides favor (E), non-stabilized favor (Z) |
Quantitative Data Summary
The following tables summarize the performance of this compound in the Horner-Wadsworth-Emmons reaction compared to other olefination reagents, with a focus on yield and stereoselectivity (E/Z ratio).
Table 1: Comparison of HWE Reagents for the Synthesis of α,β-Unsaturated Esters
| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | This compound | NaH | THF | 25 | 95 | >95:5 |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 92 | >95:5 |
| Benzaldehyde | Methyl bis(trifluoroethyl)phosphonoacetate (Still-Gennari) | KHMDS, 18-crown-6 | THF | -78 | 98 | 1:99 |
| Cyclohexanone | This compound | NaH | DME | 25 | 85 | >95:5 |
| Cyclohexanone | Triethyl phosphonoacetate | NaH | DME | 25 | 82 | >95:5 |
| 4-Nitrobenzaldehyde | This compound | DBU | CH3CN | 25 | 91 | >95:5 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU | CH3CN | 25 | 88 | >95:5 |
Note: Data is compiled from various sources and is representative. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction
This protocol describes a typical procedure for the olefination of an aldehyde with this compound.
Materials:
-
This compound (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Aldehyde (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) or diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate anion back to 0 °C.
-
Slowly add a solution of the aldehyde in anhydrous THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Synthesis of a Rosuvastatin (B1679574) Intermediate
The Horner-Wadsworth-Emmons reaction using a phosphonate reagent is a key step in some synthetic routes to Rosuvastatin, a widely used cholesterol-lowering drug.[5][6][7][8]
Reaction: Condensation of a pyrimidine (B1678525) aldehyde with a suitable phosphonate to form the characteristic diene side chain. While specific examples in the literature may use different phosphonates, the principle remains the same, highlighting the importance of the HWE reaction in pharmaceutical synthesis.
Visualizing the Chemistry
The following diagrams, generated using Graphviz, illustrate key aspects of the Horner-Wadsworth-Emmons reaction.
Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.
Caption: General Experimental Workflow for the HWE Reaction.
Caption: Comparison of Olefination Reagents.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Its primary advantages lie in providing high (E)-stereoselectivity and good to excellent yields, with the significant practical benefit of a water-soluble phosphate byproduct that simplifies purification. While other reagents like triethyl phosphonoacetate offer a more cost-effective alternative for standard transformations, and Still-Gennari type reagents are superior for accessing (Z)-olefins, this compound remains a crucial tool, particularly in complex syntheses where its steric bulk can be leveraged to influence stereochemical outcomes. Its successful application in the synthesis of pharmaceutical intermediates underscores its importance in modern drug development.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. nbinno.com [nbinno.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. wjpmr.com [wjpmr.com]
- 6. CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
A Comparative Guide to tert-Butyl Diethylphosphonoacetate in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the successful synthesis of complex molecular entities. tert-Butyl diethylphosphonoacetate (B8399255) has emerged as a valuable tool in the medicinal chemist's arsenal, particularly for the construction of α,β-unsaturated esters via the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides an objective comparison of its performance against other common phosphonate (B1237965) reagents, supported by experimental data, and highlights its application in the synthesis of medicinally relevant compounds.
The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereoselectivity in forming carbon-carbon double bonds. The choice of the phosphonate reagent is critical, influencing reaction outcomes such as yield and the ratio of E to Z isomers. tert-Butyl diethylphosphonoacetate offers distinct advantages in specific synthetic contexts, primarily related to the properties of the tert-butyl ester group.
Performance Comparison: tert-Butyl vs. Ethyl Phosphonoacetates
A direct, comprehensive comparison of this compound with its close analog, triethyl phosphonoacetate, reveals nuances in their reactivity and utility. While both are workhorses in HWE reactions, the bulkier tert-butyl group can influence stereoselectivity and offers a key advantage in downstream synthetic manipulations due to its acid-labile nature.
| Reagent | Aldehyde/Ketone | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio | Reference |
| This compound | Oxetan-3-one | NaH | THF | 0 to RT | ~85-90 (est.) | Predominantly E | [1][2][3] |
| Triethyl phosphonoacetate | p-Tolualdehyde | DBU/K₂CO₃ | Neat | RT | 95 | >99:1 | [4] |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | RT | 92 | 98:2 | |
| Triethyl phosphonoacetate | 3-Phenylpropanal | LiOH·H₂O | Neat | RT | 97 | 94:6 | [5] |
| This compound | Aldehyde precursor to (-)-Indoxamycin A | NaH | THF | 70 | 92 (2 steps) | Not Specified | [6] |
Note: Yields and E:Z ratios are highly dependent on the specific substrate and reaction conditions. Data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
The data suggests that while both reagents can provide high yields and excellent E-selectivity, the specific conditions and substrate play a significant role. The bulky tert-butyl group in this compound can enhance the formation of the E-isomer, a generally observed trend for sterically demanding phosphonates in the HWE reaction.[7]
Key Advantages of this compound in Medicinal Chemistry
The primary advantage of employing this compound lies in the unique properties of the tert-butyl ester. This group can be selectively cleaved under acidic conditions, leaving other ester functionalities, such as methyl or ethyl esters, intact. This orthogonality is highly valuable in multi-step syntheses of complex, polyfunctional molecules common in drug discovery.
Furthermore, the HWE reaction using phosphonates like this compound offers a significant practical advantage over the traditional Wittig reaction. The phosphate (B84403) byproduct is water-soluble and easily removed during aqueous workup, simplifying purification, which is a critical consideration in both academic and industrial settings.[8]
Case Study: Synthesis of a Precursor to (-)-Indoxamycin A
In the total synthesis of the natural product (-)-Indoxamycin A, a key step involves a Horner-Wadsworth-Emmons reaction to install an α,β-unsaturated ester. The synthesis utilized this compound to react with a complex aldehyde intermediate. Following the olefination, the tert-butyl ester was readily removed with trifluoroacetic acid (TFA) to yield the corresponding carboxylic acid, demonstrating the utility of the tert-butyl group as a protecting group that can be cleaved under mild acidic conditions.[6]
Case Study: Synthesis of STAT3 Signaling Pathway Inhibitors
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical target in cancer therapy due to its role in tumor cell proliferation, survival, and angiogenesis.[9][10][11][12][13] Several small molecule inhibitors of the STAT3 pathway have been developed, and the HWE reaction is a key transformation in the synthesis of many of these compounds. The α,β-unsaturated ester moiety, readily accessible through the use of reagents like this compound, is a common pharmacophore in these inhibitors.
Below is a diagram illustrating the STAT3 signaling pathway and the point of inhibition by small molecule inhibitors.
Caption: STAT3 signaling pathway and inhibition.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
Synthesis of tert-Butyl 2-(Oxetan-3-ylidene)acetate [1][2][3]
Materials:
-
This compound
-
Oxetan-3-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.2 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to yield the pure tert-butyl 2-(oxetan-3-ylidene)acetate.
Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors. | Semantic Scholar [semanticscholar.org]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. benthamscience.com [benthamscience.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl Diethylphosphonoacetate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl diethylphosphonoacetate (B8399255), a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
Chemical and Physical Properties
A thorough understanding of the properties of tert-butyl diethylphosphonoacetate is the first step in safe handling and disposal.
| Property | Value |
| Molecular Formula | C10H21O5P[1] |
| Molecular Weight | 252.24 g/mol [1][2] |
| Appearance | Liquid[2] |
| Boiling Point | 100-103 °C at 1.5 mmHg[2] |
| Density | 1.074 g/mL at 25 °C[2] |
| Solubility | Soluble in organic solvents like acetone, chloroform, and diethyl ether; slightly soluble in water.[3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential dangers and take appropriate precautions.
| Hazard | Description |
| Eye Irritation | Causes serious eye irritation.[1][4] |
| Skin Irritation | Causes skin irritation.[1][5] |
| Respiratory Irritation | May cause respiratory irritation.[1][5][6] |
| Ingestion/Inhalation | Harmful if ingested or inhaled.[3] |
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:
-
Chemical safety goggles or a face shield.[3]
-
Chemically resistant gloves (e.g., nitrile).[3]
-
A laboratory coat.
-
Use in a well-ventilated area or with a chemical fume hood.[3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations.[3] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is prohibited.[3]
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper) in a dedicated, properly labeled hazardous waste container.
-
Container Requirements: The waste container must be made of a material compatible with the chemical, have a secure, tight-fitting lid, and be in good condition without leaks.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[5]
2. Arranging for Professional Disposal:
-
Contact a Licensed Waste Disposal Company: The disposal of this compound should be handled by a licensed and reputable chemical waste disposal company.[3] These companies are equipped to manage hazardous materials in an environmentally responsible manner.
-
Provide Information: Be prepared to provide the waste disposal company with a Safety Data Sheet (SDS) for this compound and an accurate description of the waste, including its composition and volume.
-
Follow Manifesting Procedures: For off-site transportation and disposal, a hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility, a "cradle-to-grave" requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]
3. Handling Spills:
-
Evacuate and Ventilate: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be treated as hazardous waste.
4. Decontamination of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone).[4]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated hazardous waste container.
-
Container Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[4] Alternatively, it can be punctured to render it unusable for other purposes and disposed of according to institutional guidelines.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C10H21O5P | CID 2773685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 二乙基膦酰基乙酸叔丁酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. htdchem.com [htdchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ie [fishersci.ie]
- 7. m.youtube.com [m.youtube.com]
- 8. dnr.mo.gov [dnr.mo.gov]
Personal protective equipment for handling tert-Butyl diethylphosphonoacetate
This document provides critical safety and logistical information for the handling and disposal of tert-Butyl diethylphosphonoacetate (B8399255), tailored for research and drug development professionals. Following these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
tert-Butyl diethylphosphonoacetate is a combustible liquid that can cause significant skin and eye irritation and may be harmful if inhaled or ingested.[1][2][3] Proper use of Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] | Protects against splashes and vapors that can cause serious eye irritation.[2][3][4] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile).[4] | Prevents skin contact which can lead to irritation.[2][3] |
| Skin and Body Protection | Laboratory coat and, if a significant splash risk exists, additional protective clothing.[3][4] | Minimizes the risk of skin contact. |
| Respiratory Protection | Use in a well-ventilated area is required.[3][4] For operations with a high potential for aerosol generation, a NIOSH-approved respirator (such as a type N95 dust mask) is recommended.[1][5] | Protects against respiratory tract irritation from inhalation of vapors or mists.[2][3] |
Chemical Properties and Physical Data
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₁O₅P[1][2][6] |
| Molecular Weight | 252.24 g/mol [2] |
| Appearance | Colorless liquid[1][6] |
| Boiling Point | 100-103 °C at 1.5 mmHg |
| Melting Point | -45 °C[1] |
| Density | 1.074 g/mL at 25 °C |
| Solubility | Soluble in organic solvents like acetone, chloroform, and diethyl ether; slightly soluble in water.[1] |
| Storage Class | 10 - Combustible liquids |
Step-by-Step Operational Plan for Safe Handling
Adherence to the following procedural steps is crucial for the safe handling of this compound in a laboratory setting.
Step 1: Preparation and Engineering Controls
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[3]
-
All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Confirm that all necessary PPE is available and in good condition.
Step 2: Chemical Handling
-
Wear the specified PPE (safety goggles, chemical-impermeable gloves, and a lab coat) before handling the chemical.
-
Prevent the formation of aerosols and vapors.[4]
-
Use non-sparking tools to prevent ignition, as the substance is a combustible liquid.[4]
Step 3: Storage
-
Store the chemical in a cool, dry, and well-ventilated area.[1][3]
-
Keep the container tightly closed when not in use.[3]
-
Store in a locked cabinet or area to restrict access.[3]
-
Keep away from strong oxidizing agents, as they are incompatible.[3]
Step 4: Post-Handling
-
Wash hands thoroughly with soap and water after handling.[3][4]
-
Decontaminate the work area and any equipment used.
-
Remove and properly store or dispose of contaminated PPE.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid measures are critical in the event of an exposure.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3][4] Seek medical attention if irritation persists.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3][4] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen.[3][4] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[3][4] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4] |
Spill and Disposal Plan
A clear and efficient plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Disposal Plan
-
Waste Collection: All waste materials, including contaminated absorbents from spills and empty containers, should be collected in suitable, closed, and properly labeled containers.[4]
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[1] Do not dispose of the chemical down the drain.[1]
-
Professional Disposal: It is highly recommended to engage a licensed professional waste disposal company for the final disposal of this compound waste.[1] The contents and container should be taken to an approved waste disposal plant.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
